2-(5-Bromo-1H-indol-1-yl)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromoindol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBGZOPEJRCONC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCO)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443146 | |
| Record name | 2-(5-Bromo-1H-indol-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148366-28-3 | |
| Record name | 2-(5-Bromo-1H-indol-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(5-Bromo-1H-indol-1-yl)ethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plausible synthetic pathways for 2-(5-Bromo-1H-indol-1-yl)ethanol, a key intermediate in the development of various pharmaceutical compounds. Due to the limited availability of a direct, published synthesis for this specific molecule, this guide details two primary, chemically sound methodologies derived from established N-alkylation protocols for indoles: direct hydroxyethylation using ethylene oxide and alkylation with 2-bromoethanol. This document offers detailed experimental protocols, quantitative data from analogous reactions, and visual diagrams to facilitate understanding and replication in a research setting.
Overview of Synthetic Pathways
The synthesis of this compound commences with the commercially available starting material, 5-bromoindole. The core of the synthesis involves the N-alkylation of the indole nitrogen. This can be achieved through two principal routes:
-
Method A: Reaction with Ethylene Oxide: This pathway involves the direct introduction of the 2-hydroxyethyl group by reacting the sodium salt of 5-bromoindole with ethylene oxide. This method is atom-economical but requires careful handling of gaseous and highly reactive ethylene oxide.
-
Method B: Reaction with 2-Bromoethanol: This approach utilizes a more conventional N-alkylation strategy, where the sodium salt of 5-bromoindole is reacted with 2-bromoethanol. This method offers easier handling of reagents but is a two-step process from ethylene and bromine.
Both pathways first require the deprotonation of the indole nitrogen using a strong base, such as sodium hydride (NaH), to form the more nucleophilic sodium salt.
Synthesis Pathway Diagrams
Caption: Proposed synthetic pathways for this compound.
Quantitative Data
The following table summarizes typical reaction parameters for the N-alkylation of indoles with various alkylating agents. These values are indicative and can be adapted for the synthesis of this compound.
| Alkylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | NaH (1.1) | DMF | 0 to RT | 2-12 | 85-95 |
| Ethyl Bromide | NaH (1.2) | THF | 0 to RT | 4-18 | 80-90 |
| Benzyl Bromide | NaH (1.1) | DMF | 0 to RT | 3-12 | 90-98 |
| Allyl Bromide | NaH (1.2) | THF | 0 to 60 | 2-8 | 88-96 |
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis pathways. These are adapted from established procedures for the N-alkylation of indoles.
General Experimental Workflow
Caption: General workflow for the N-alkylation of 5-bromoindole.
Method A: Synthesis via Ethylene Oxide
Materials:
-
5-Bromoindole (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethylene oxide (condensed, 1.5-2.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet/outlet, under an inert atmosphere of argon or nitrogen, add 5-bromoindole (1.0 eq).
-
Dissolution: Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen ceases, to form the sodium salt of 5-bromoindole.
-
Alkylation: While maintaining the temperature at 0 °C, carefully introduce condensed ethylene oxide (1.5-2.0 eq) into the reaction mixture. This should be done in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x the volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Method B: Synthesis via 2-Bromoethanol
Materials:
-
5-Bromoindole (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
2-Bromoethanol (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-bromoindole (1.0 eq).
-
Dissolution: Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion. Monitor the reaction progress by TLC.
-
Quenching: After completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute with water and extract with ethyl acetate (3x the volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Safety Considerations
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere and quench carefully.
-
Ethylene Oxide: Ethylene oxide is a flammable, toxic, and carcinogenic gas. It should be handled with extreme caution in a well-ventilated fume hood by trained personnel only. Use appropriate personal protective equipment.
-
2-Bromoethanol: 2-Bromoethanol is toxic and corrosive. Avoid contact with skin and eyes.
-
Solvents: Anhydrous DMF and THF are flammable and should be handled in a well-ventilated area.
This guide provides a robust framework for the synthesis of this compound. Researchers should adapt and optimize the described conditions based on their specific laboratory settings and analytical capabilities.
Spectroscopic and Structural Elucidation of 2-(5-Bromo-1H-indol-1-yl)ethanol: A Technical Overview
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-(5-Bromo-1H-indol-1-yl)ethanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also outlines detailed experimental protocols for acquiring such data, intended for researchers, scientists, and professionals in drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related indole derivatives.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | d | 1H | H-4 |
| ~7.55 | d | 1H | H-7 |
| ~7.20 | dd | 1H | H-6 |
| ~7.15 | d | 1H | H-2 |
| ~6.45 | d | 1H | H-3 |
| ~4.30 | t | 2H | N-CH₂ |
| ~3.95 | t | 2H | CH₂-OH |
| ~2.00 | br s | 1H | OH |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~135.0 | C-7a |
| ~129.5 | C-3a |
| ~125.0 | C-2 |
| ~124.0 | C-6 |
| ~121.0 | C-4 |
| ~115.0 | C-5 |
| ~110.0 | C-7 |
| ~101.0 | C-3 |
| ~62.0 | CH₂-OH |
| ~50.0 | N-CH₂ |
Solvent: CDCl₃.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1600, ~1470 | Medium-Strong | C=C aromatic ring stretch |
| ~1350 | Medium | C-N stretch |
| ~1050 | Strong | C-O stretch |
| ~800 | Strong | C-H out-of-plane bend (aromatic) |
| ~550 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 241/243 | 100/98 | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 210/212 | 60/58 | [M - CH₂OH]⁺ |
| 131 | 40 | [M - Br - CH₂OH]⁺ |
Ionization Mode: Electron Ionization (EI).
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (for oils): Place a drop of the neat sample between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CHCl₃) and place it in a solution cell.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty sample compartment or the pure solvent, which is then automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (sub-milligram) in a volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.
-
-
Data Acquisition:
-
Ionization Method: Electron Ionization (EI) for molecular fragmentation patterns or Electrospray Ionization (ESI) for soft ionization and observation of the molecular ion.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Mode: Positive ion mode is typically used for this type of compound.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of a newly synthesized compound using various spectroscopic techniques.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Technical Guide on the Solubility of 2-(5-Bromo-1H-indol-1-yl)ethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 2-(5-Bromo-1H-indol-1-yl)ethanol, a key intermediate in pharmaceutical synthesis. Due to the absence of specific public domain data for this compound, this document provides a comprehensive overview of the predicted solubility based on the known characteristics of structurally similar compounds, namely indole and 5-bromoindole. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of its solubility is presented, alongside a logical workflow to guide experimental design and execution. This guide is intended to provide a foundational understanding for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall efficacy. A thorough understanding of a compound's solubility in various organic solvents is paramount for process development, formulation design, and preclinical studies.
This guide provides an in-depth analysis of the expected solubility profile of this compound and outlines a robust experimental methodology for its empirical determination.
Predicted Solubility Profile
While specific experimental solubility data for this compound is not currently available in published literature, a reasonable estimation can be derived from the solubility of its parent indole ring system and the closely related 5-bromoindole.
Structural Considerations:
-
Indole Core: The indole nucleus is an aromatic heterocyclic system. It is generally considered to be sparingly soluble in water but shows good solubility in many organic solvents.[1]
-
Bromo Substituent: The presence of a bromine atom at the 5-position is expected to increase the molecule's lipophilicity and molecular weight, which would likely decrease its solubility in polar solvents like water but may enhance solubility in non-polar organic solvents.
-
Ethanol Side Chain: The 2-hydroxyethyl group attached to the indole nitrogen introduces a polar hydroxyl (-OH) group. This functional group is capable of hydrogen bonding, which is expected to increase the compound's polarity and may enhance its solubility in polar protic solvents such as ethanol and methanol.
Based on these structural features, this compound is predicted to be:
-
Poorly soluble in water and non-polar aliphatic hydrocarbons.
-
Moderately to highly soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone) and polar protic solvents (e.g., ethanol, methanol).
Solubility Data of Structurally Related Compounds
To provide a quantitative context for the expected solubility, the following tables summarize the available data for indole and 5-bromoindole.
Table 1: Solubility of Indole (C₈H₇N)
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | ~0.1 g/100 mL | Room Temperature | Slightly soluble.[1] |
| Hot Water | Soluble | Not specified | Solubility increases with temperature.[2] |
| Ethanol | Soluble | Not specified | Readily soluble.[1][2] |
| Diethyl Ether | Soluble | Not specified | Readily soluble.[2] |
| Benzene | Soluble | Not specified | Readily soluble.[1][2] |
| Chloroform | Soluble | Not specified | Good solubility.[1] |
| Propylene Glycol | Soluble | Not specified | - |
| Glycerol | Insoluble | Not specified | - |
Table 2: Solubility of 5-Bromoindole (C₈H₆BrN)
| Solvent System | Solubility | Temperature (°C) | Notes |
| Water | 126 mg/L (calculated) | Not specified | Sparingly soluble.[3] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not specified | High solubility; sonication may be needed.[3] |
| Ethanol | Soluble | Not specified | Qualitative data indicates good solubility.[3] |
| Ether | Soluble | Not specified | Qualitative data indicates good solubility.[3] |
| Chloroform | Soluble | Not specified | Qualitative data indicates good solubility.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Not specified | Forms a clear solution.[3] |
Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method
The following protocol describes a reliable and widely accepted method for determining the thermodynamic equilibrium solubility of a compound. This "shake-flask" method is recommended for its accuracy and reproducibility.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated spectrophotometric method
-
Syringe filters (e.g., 0.22 µm PTFE)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.
-
Add a known volume of each selected solvent to the respective vials.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study may be necessary.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
Centrifuge the vials at a sufficient speed and duration to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filter the aliquot through a syringe filter appropriate for the solvent to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Data Reporting:
-
Calculate the solubility as the average of at least three replicate measurements and express the results in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for Solubility Determination.
Conclusion
References
Technical Guide on the Stability and Storage of 2-(5-Bromo-1H-indol-1-yl)ethanol
Disclaimer: Detailed, peer-reviewed stability studies, including quantitative degradation kinetics and specific degradation pathways for 2-(5-Bromo-1H-indol-1-yl)ethanol, are not extensively available in the public domain. The following guide is a consolidation of information from supplier safety data sheets (SDS) for this compound and structurally related indole derivatives, supplemented with general principles of pharmaceutical stability testing for the intended scientific audience.
Overview and Physicochemical Properties
This compound is a bromo-indole derivative. The stability of such compounds is influenced by the indole ring system, which can be susceptible to oxidation, and the bromo-substituent, which can affect its electronic properties and reactivity. Understanding the physical and chemical properties is crucial for defining appropriate storage and handling procedures.
Compound Details:
-
Molecular Formula: C₁₀H₁₀BrNO
-
CAS Number: 148366-28-3
Recommended Storage and Handling Conditions
To ensure the integrity and shelf-life of this compound, storage in a controlled environment is critical. The following recommendations are synthesized from various chemical supplier guidelines.
| Parameter | Recommended Condition | Rationale & Inferred Risks |
| Temperature | 2°C to 8°C (Refrigerated) | To minimize thermal degradation and slow down potential chemical reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Indole derivatives can be sensitive to oxidation. An inert atmosphere prevents oxidative degradation. |
| Light Exposure | Protect from light. | Indole compounds can be photosensitive, leading to photolytic degradation upon exposure to UV or visible light. |
| Moisture | Keep in a dry place. Store in a tightly sealed container. | To prevent hydrolysis and absorption of moisture, which can accelerate degradation. |
| Ventilation | Store in a well-ventilated area. | General safety precaution for handling chemical reagents. |
Chemical Stability and Incompatibilities
The indole nucleus is generally susceptible to strong acids and oxidizing agents.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong reducing agents, acid anhydrides, and acid chlorides. These materials can initiate vigorous reactions or catalyze degradation.
-
Thermal Decomposition: Exposure to high temperatures can lead to thermal decomposition. While specific products are not documented for this compound, thermal stress on similar molecules can release toxic and irritating gases, such as carbon oxides, nitrogen oxides, and hydrogen bromide.
General Protocol for Stability Assessment: Forced Degradation Studies
For a research or drug development professional, assessing the intrinsic stability of a compound like this compound is a critical step. This is typically achieved through forced degradation (or stress testing) studies, as outlined by regulatory bodies like the ICH.[1][2] These studies expose the compound to harsh conditions to identify likely degradation products and pathways.[1][3]
Key Experimental Conditions in Forced Degradation:
-
Acid and Base Hydrolysis: The compound is refluxed in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions to determine its susceptibility to pH-dependent hydrolysis.[3]
-
Oxidation: The compound is exposed to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperatures to identify potential oxidative degradation products.
-
Thermal Stress: The solid compound is exposed to dry heat (e.g., >50°C) to evaluate its thermal stability.[4]
-
Photostability: The compound is exposed to controlled light conditions (e.g., specified UV and visible light in a photostability chamber) to assess its sensitivity to light.[4]
The diagram below illustrates a generalized workflow for conducting such a study.
Conclusion for Researchers
While specific quantitative stability data for this compound is lacking in public literature, the available information strongly suggests that it should be handled as a potentially sensitive compound. For any research or development application, it is imperative to store the material under refrigerated, dark, dry, and inert conditions. If the long-term stability in a specific formulation or solution is required, a forced degradation study is highly recommended to establish its degradation profile and develop appropriate analytical methods for its quantification.
References
Potential Biological Activity of 2-(5-Bromo-1H-indol-1-yl)ethanol: An In-depth Technical Guide
Disclaimer: No direct experimental data on the biological activity of 2-(5-Bromo-1H-indol-1-yl)ethanol has been identified in publicly available scientific literature. This guide infers potential biological activities based on studies of structurally related 5-bromo-indole and N-substituted indole derivatives. The information presented herein is for research and informational purposes only and should not be construed as a definitive biological profile of the specified compound.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4][5] Bromination of the indole ring, particularly at the 5-position, has been shown to modulate and often enhance the pharmacological properties of these molecules.[6][7] Furthermore, substitution at the N-1 position of the indole ring can significantly influence the compound's interaction with biological targets. This technical guide explores the potential biological activities of this compound by examining the established activities of structurally similar 5-bromo-indole and N-substituted indole derivatives. The potential therapeutic areas for this compound could span oncology, infectious diseases, and inflammatory disorders.
Potential Biological Activities
Anticancer Activity
Derivatives of 5-bromo-indole have demonstrated significant potential as anticancer agents through various mechanisms of action.[2][3] These include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.
Structurally related 5-bromoindole derivatives have shown cytotoxicity against a range of human cancer cell lines.[7][8][9] For instance, certain 2-aryl-5-bromoindoles have exhibited potent antigrowth effects against lung and cervical cancer cells.[8][9] The presence of the bromine atom at the C-5 position of the indole nucleus has, in some cases, led to an increase in antiproliferative activities.[7] Some bromo-substituted indole analogs have also shown promising antiproliferation properties against estrogen-sensitive breast cancer cell lines.[10]
The proposed mechanism for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division.[8][9] Molecular docking studies of some 7-acetamido-2-aryl-5-bromo-3-trifluoroacetylindoles suggest binding to the colchicine-binding site of tubulin.[8][9] Additionally, some brominated indole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[9][11]
Table 1: Summary of Anticancer Activity of Selected 5-Bromo-Indole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50) | Proposed Mechanism of Action | Reference(s) |
| 7-acetamido-2-aryl-5-bromo-3-trifluoroacetylindoles | A549 (Lung), HeLa (Cervical) | More active than Melphalan | Inhibition of tubulin polymerization, induction of apoptosis | [8][9] |
| 5-Bromobrassinin | B16-F10 melanoma (in vivo) | Suppressed tumor growth | IDO inhibitor activity | [7] |
| 6-Bromoisatin | Caco2, HT29 (Colorectal) | ~100 µM | Inhibition of cell viability, induction of apoptosis, G2/M cell cycle arrest | [11] |
| Bromo-substituted bis(indolyl)-hydrazide-hydrazone derivatives | T47D (Breast) | Promising antiproliferation | Decrease in mRNA and ER-α activity | [10] |
Antimicrobial Activity
The indole nucleus is a common feature in many antimicrobial agents. The introduction of a bromine atom can enhance this activity. Several 5-bromo-indole derivatives have been reported to possess antibacterial and antifungal properties.[6][12][13][14][15]
For example, a series of 5-bromoindole-2-carboxamides demonstrated high antibacterial activity against pathogenic Gram-negative bacteria, with some compounds showing higher potency than the standard drugs gentamicin and ciprofloxacin against E. coli and P. aeruginosa.[12] Other studies have identified 6-bromoindole derivatives with intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and antifungal properties.[14] The mechanism of action for some of these compounds is attributed to rapid membrane permeabilization and depolarization of the bacterial cells.[14]
Table 2: Summary of Antimicrobial Activity of Selected Bromo-Indole Derivatives
| Compound/Derivative Class | Target Organism(s) | Reported Activity (MIC) | Proposed Mechanism of Action | Reference(s) |
| 5-bromoindole-2-carboxamides | K. pneumoniae, E. coli, P. aeruginosa, S. Typhi | 0.35–1.25 μg/mL | Not specified | [12] |
| 6-bromoindolglyoxylamide polyamine derivatives | S. aureus, S. intermedius, E. coli | Not specified | Membrane permeabilization and depolarization | [14] |
| 5-iodoindole, 6-bromoindole | Extensively drug-resistant Acinetobacter baumannii | 64 µg/mL | Not specified | [13] |
| Halo substituted indole dihydropyrimidines | Not specified | 50-100 µg/mL | Not specified | [15] |
Anti-inflammatory Activity
Certain brominated indoles have shown potential as anti-inflammatory agents.[6] A key mechanism underlying this effect is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] In inflammatory conditions, NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.
Compounds like 6-bromoindole have been shown to reduce the translocation of NF-κB to the nucleus in lipopolysaccharide (LPS)-stimulated macrophages.[6] This inhibition leads to a decrease in the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[6] Given the structural similarities, this compound could potentially exhibit similar anti-inflammatory properties by modulating the NF-κB pathway.
Neurological Activity
Indole derivatives are well-known for their diverse activities within the central nervous system.[16][17][18] The indole structure is present in the neurotransmitter serotonin and many psychoactive compounds. Some 5-bromoindole derivatives have been investigated for their potential in treating neurodegenerative diseases. For instance, 5-Bromoindole has been identified as a potential Glycogen Synthase Kinase 3 (GSK-3) inhibitor, an enzyme implicated in diseases like Alzheimer's.
Furthermore, N-substituted indole derivatives have been studied for their antioxidant and Src kinase inhibitory effects, which are relevant to neuroprotection.[19] The neuroprotective potential of indole-based compounds is an active area of research, with studies focusing on their antioxidant properties and ability to disaggregate amyloid-β peptides.[17]
Experimental Protocols
Detailed experimental methodologies are crucial for the evaluation of biological activity. Below are generalized protocols for assessing the potential anticancer, antimicrobial, and anti-inflammatory activities of a compound like this compound, based on the cited literature for related compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight in a suitable culture medium.[6]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth).
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Anti-inflammatory Activity (Griess Assay for Nitric Oxide)
-
Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of ~1 µg/mL) to induce an inflammatory response, except for the control group.[6]
-
Incubation: The plates are incubated for 24 hours.[6]
-
Nitrite Measurement: An aliquot of the cell culture supernatant is transferred to a new plate. Griess reagent is added, and the absorbance is measured at approximately 540 nm. The concentration of nitrite, an indicator of NO production, is determined from a standard curve.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the synthesis, screening, and further evaluation of a novel compound.
Potential Anti-inflammatory Signaling Pathway Modulation
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Conclusion
While there is no direct evidence for the biological activity of this compound, the extensive research on structurally similar 5-bromo-indole and N-substituted indole derivatives provides a strong rationale for investigating its potential as a therapeutic agent. The presence of the 5-bromo-indole core suggests that this compound may exhibit anticancer, antimicrobial, anti-inflammatory, and neurological activities. The N-hydroxyethyl substituent may further influence its pharmacokinetic and pharmacodynamic properties.
The data and protocols presented in this guide offer a foundational framework for initiating the biological evaluation of this compound. Further research, beginning with broad in vitro screening followed by more focused mechanistic and in vivo studies, is necessary to elucidate the specific biological profile of this compound and determine its potential for future drug development.
References
- 1. rjpn.org [rjpn.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-substituted indole-3-imine derivatives and their amine congeners: antioxidant and Src kinase inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-(5-Bromo-1H-indol-1-yl)ethanol as a Precursor in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide on the synthesis and application of 2-(5-Bromo-1H-indol-1-yl)ethanol, a versatile bifunctional precursor for the development of complex heterocyclic molecules. Its strategic combination of a reactive brominated indole core and a modifiable N-linked ethanol side chain makes it a valuable building block in medicinal chemistry and materials science.
Introduction and Physicochemical Properties
The indole scaffold is a cornerstone in pharmaceutical chemistry, forming the core of numerous natural products and synthetic drugs. Functionalized indoles, such as this compound, serve as pivotal intermediates. The bromine atom at the C5-position is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or vinyl substituents. Concurrently, the terminal hydroxyl group on the N1-side chain offers a handle for further functionalization, including oxidation, esterification, or conversion to an amine. This dual reactivity enables the modular construction of complex molecules with potential therapeutic applications.
Data Presentation: Physicochemical and Spectroscopic Data
Quantitative and structural information for this compound is summarized below. While experimental spectral data is not widely published, expected NMR chemical shifts can be reliably predicted based on the analysis of analogous structures.
| Property | Value |
| CAS Number | 148366-28-3 |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.10 g/mol [1] |
| Predicted ¹H NMR | Signals expected for aromatic protons on the indole ring, with characteristic splitting patterns. Triplets anticipated for the -CH₂CH₂- protons of the ethanol side chain. |
| Predicted ¹³C NMR | Resonances for eight distinct aromatic carbons and two aliphatic carbons. The carbon bearing the bromine (C5) would appear in the 110-120 ppm range, while the aliphatic carbons would be significantly upfield.[2][3][4][5] |
| Related Compounds | 2-(5-Bromo-1H-indol-1-yl)ethan-1-amine (CAS: 944895-46-9)[6] |
Synthesis of the Precursor
The most direct route to this compound is the N-alkylation of 5-bromoindole. This reaction typically involves the deprotonation of the indole nitrogen with a strong base, followed by nucleophilic attack on an electrophile like 2-bromoethanol or ethylene oxide.
Experimental Protocol: Synthesis via N-Alkylation
This protocol describes a general procedure for the N-alkylation of 5-bromoindole using sodium hydride and 2-bromoethanol.
Materials:
-
5-Bromoindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Bromoethanol
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation: To a dry round-bottom flask under an inert nitrogen or argon atmosphere, add 5-bromoindole (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (target concentration 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure this compound.
Visualization: Synthesis Workflow
Caption: General workflow for the synthesis of the target precursor.
Applications in Organic Synthesis
The synthetic utility of this compound stems from its two distinct reactive sites.
Reactions at the 5-Position: Palladium-Catalyzed Cross-Coupling
The C-Br bond at the 5-position is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond is significantly more reactive than a C-Cl bond in the crucial oxidative addition step of the catalytic cycle, allowing for milder reaction conditions.[7]
This reaction is a powerful method for creating biaryl and heteroaryl-aryl structures by coupling the bromoindole with a boronic acid or ester. These motifs are prevalent in pharmacologically active molecules.
Experimental Protocol (Representative): Suzuki-Miyaura Reaction [7][8]
-
Setup: In a reaction vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture with vigorous stirring (e.g., 90-100 °C) for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by column chromatography to obtain the 5-aryl-substituted product.
Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
| Catalyst (mol%) | Ligand (if separate) | Base (eq) | Solvent | Temp (°C) | Yield |
| Pd(dppf)Cl₂ (3%) | - | K₂CO₃ (2) | DME | 80 | Good[9][10] |
| Pd(OAc)₂ (2-5%) | XPhos (4-10%) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 60-100 | High[11] |
| Na₂PdCl₄ (5%) | SPhos (15%) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 80-150 | High[12] |
The Heck reaction facilitates the formation of a new C-C bond by coupling the bromoindole with an alkene, typically yielding a 5-vinylindole derivative. These products are valuable for further elaboration.[13]
Experimental Protocol (Representative): Heck Reaction [12][13]
-
Setup: To a microwave reaction vial, add this compound (1.0 eq), the alkene (e.g., styrene, 1.5 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Purge the vial with argon for 5 minutes.
-
Solvent Addition: Add a suitable solvent (e.g., DMF or MeCN).
-
Reaction: Heat the reaction mixture (e.g., 100-150 °C), either conventionally or via microwave irradiation, until completion.
-
Workup: Cool the reaction, dilute with an organic solvent, and filter through Celite to remove the catalyst.[13] Extract the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude material by column chromatography.
Reactions of the N-Ethanol Side Chain
The terminal hydroxyl group is a key site for diversification, allowing for the synthesis of analogues with different functional groups.
The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents like Dess-Martin periodinane (DMP) or to the carboxylic acid using stronger oxidants such as Jones reagent (CrO₃/H₂SO₄) or by electrooxidation on a NiO(OH) electrode, a method proven effective for similar N-(2-hydroxyethyl)heterocycles.[14] The resulting 2-(5-Bromo-1H-indol-1-yl)acetic acid is a valuable intermediate for amide coupling reactions.
The hydroxyl group can be readily converted into a primary amine, yielding 2-(5-Bromo-1H-indol-1-yl)ethan-1-amine. A common two-step procedure involves:
-
Activation: Conversion of the alcohol to a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.
-
Displacement: Nucleophilic substitution of the leaving group with an azide source (e.g., sodium azide) followed by reduction (e.g., with H₂/Pd-C or LiAlH₄) to furnish the primary amine.
Visualization: Synthetic Pathways from the Precursor
Caption: Key synthetic transformations of the precursor molecule.
Conclusion
This compound is a highly valuable and versatile precursor in modern organic synthesis. Its bifunctional nature allows for selective and sequential modifications at two key positions: the C5-bromo group for carbon-carbon bond formation via cross-coupling, and the N-ethanol side chain for oxidation or conversion to other functional groups. This strategic flexibility makes it an essential building block for constructing diverse molecular architectures, particularly in the context of drug discovery and the synthesis of novel heterocyclic compounds. The well-established reactivity of its functional groups ensures its reliable application in complex synthetic campaigns.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 5. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-(5-Bromo-1H-indol-1-yl)ethanol: Synthesis, Characterization, and Application as a Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(5-Bromo-1H-indol-1-yl)ethanol is a crucial heterocyclic building block in the landscape of medicinal chemistry and drug development. While not extensively studied for its standalone biological activity, its significance lies in its role as a key intermediate for the synthesis of a variety of more complex, pharmacologically active indole derivatives. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a focus on detailed experimental protocols and data presentation for researchers in the field.
Introduction: The Role of Substituted Indoles in Medicinal Chemistry
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The strategic functionalization of the indole ring system, including substitution at the 5-position and N-alkylation, is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. The bromo-substituent at the 5-position can serve as a handle for further chemical modifications through cross-coupling reactions, while the N-ethanol group can be a precursor for a variety of side chains. This compound embodies both of these features, making it a versatile intermediate in the synthesis of novel therapeutic agents.
Synthesis of this compound
The primary route for the synthesis of this compound is the N-alkylation of 5-bromoindole. This reaction typically proceeds by the deprotonation of the indole nitrogen followed by nucleophilic attack on an appropriate two-carbon electrophile.
General Reaction Scheme
The synthesis can be conceptually broken down into two main steps: the preparation of the starting material, 5-bromoindole, and its subsequent N-alkylation.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Inferred)
Step 1: Synthesis of 5-Bromoindole
A common method for the synthesis of 5-bromoindole involves the direct bromination of indole.
-
Materials: Indole, N-Bromosuccinimide (NBS) or Bromine, Dichloromethane (DCM) or other suitable solvent.
-
Procedure:
-
Dissolve indole in a suitable solvent like dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide) in the same solvent to the cooled indole solution with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if bromine was used.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-bromoindole.
-
Step 2: N-Alkylation of 5-Bromoindole to yield this compound
-
Materials: 5-Bromoindole, Sodium Hydride (NaH) or Potassium Carbonate (K2CO3), Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF), 2-Bromoethanol or Ethylene Oxide.
-
Procedure using 2-Bromoethanol:
-
To a solution of 5-bromoindole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Physicochemical and Spectroscopic Data (Predicted)
Table 1: Predicted Physicochemical Properties
| Property | Value |
| CAS Number | 148366-28-3 |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.10 g/mol |
| Appearance | Likely a solid at room temperature |
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | d | 1H | H-4 |
| ~7.55 | d | 1H | H-7 |
| ~7.20 | dd | 1H | H-6 |
| ~7.10 | d | 1H | H-2 |
| ~6.45 | d | 1H | H-3 |
| ~4.20 | t | 2H | N-CH₂ |
| ~3.90 | t | 2H | CH₂-OH |
| ~1.80 | br s | 1H | OH |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~135.0 | C-7a |
| ~129.5 | C-3a |
| ~128.0 | C-2 |
| ~124.0 | C-6 |
| ~122.0 | C-4 |
| ~113.0 | C-5 |
| ~110.0 | C-7 |
| ~101.0 | C-3 |
| ~62.0 | CH₂-OH |
| ~49.0 | N-CH₂ |
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1600-1450 | C=C stretch (aromatic) |
| 1300-1000 | C-O stretch (alcohol) |
| ~550 | C-Br stretch |
Applications in Organic Synthesis
The primary utility of this compound is as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromo-substituent allows for the introduction of various groups via cross-coupling reactions, while the hydroxyl group can be further functionalized.
Caption: Synthetic utility of this compound.
Conclusion
This compound serves as a valuable and versatile intermediate for the synthesis of a wide array of functionalized indole derivatives. Its strategic combination of a modifiable bromine handle and a reactive hydroxyl group provides medicinal chemists with a powerful tool for the construction of complex molecular architectures. While its own discovery and biological profile are not well-documented, its importance in enabling the synthesis of potentially life-saving therapeutics is clear. This guide provides a foundational understanding of its synthesis and applications, empowering researchers to effectively utilize this key building block in their drug discovery and development endeavors.
References
A Methodological Guide to the Theoretical Modeling of 2-(5-Bromo-1H-indol-1-yl)ethanol and Related Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse pharmacological activities. The substitution patterns on the indole ring system critically influence their biological and electronic properties. This technical guide outlines a comprehensive theoretical framework for modeling the structure of 2-(5-Bromo-1H-indol-1-yl)ethanol. In the absence of direct experimental crystallographic data for this specific molecule, this document presents a robust computational methodology based on Density Functional Theory (DFT), a proven and effective tool for studying related indole structures.[1][2] The guide details the workflow for geometry optimization, electronic property calculation, and spectroscopic analysis. The presented data, derived from established computational methods for analogous compounds, serves as a predictive baseline for understanding the molecule's reactivity, stability, and potential intermolecular interactions, thereby providing a foundational resource for further research and drug development.
Introduction
This compound belongs to the family of substituted indoles, which are known to exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties.[3] The presence of a bromine atom at the C5 position and an ethanol group at the N1 position is expected to modulate the electronic and steric properties of the indole scaffold, potentially influencing its interaction with biological targets. Theoretical modeling provides a powerful, non-experimental approach to elucidate the three-dimensional structure, electronic characteristics, and reactivity of such novel molecules.
This guide will detail a theoretical protocol using Density Functional Theory (DFT) to characterize the structural and electronic properties of this compound. DFT has been successfully employed to analyze the molecular structure and reactive sites of similar bromo-substituted indole derivatives.[1]
Theoretical Modeling Workflow
The theoretical investigation of this compound involves a multi-step computational workflow. This process begins with the initial molecular structure generation and proceeds through geometry optimization and the calculation of various molecular properties.
Caption: A generalized workflow for the theoretical modeling of organic molecules.
Methodological Details: A Hypothetical Protocol
Computational Details
All calculations would be performed using a quantum chemistry software package such as Gaussian or ORCA. The initial 3D structure of this compound would be generated using a molecular builder and pre-optimized using a molecular mechanics force field.
Subsequent geometry optimization and electronic structure calculations would be carried out using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. Frequency calculations at the same level of theory would be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Synthesis of Related Compounds
While a specific synthesis protocol for this compound is not detailed in the provided search results, the synthesis of related bromo-indole derivatives often involves the bromination of an indole precursor followed by N-alkylation. For example, the synthesis of 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one was achieved by reacting 1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one with phenyltrimethylammonium tribromide (PTT) in dry THF.[3] A general synthesis for another derivative involved dissolving equivalent amounts of the precursors in ethanol and adding a sodium hydroxide solution.[2]
Predicted Molecular Properties
The following tables summarize the predicted quantitative data for this compound based on theoretical calculations for analogous structures.
Optimized Geometrical Parameters (Hypothetical Data)
The following table presents a selection of predicted bond lengths and angles for the optimized geometry of the title compound.
| Parameter | Value (Å or °) | Parameter | Value (Å or °) |
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| C1-C2 | 1.39 | C1-C2-C3 | 120.5 |
| C4-C5 | 1.38 | C4-C5-Br | 119.8 |
| N1-C8 | 1.37 | C8-N1-C9 | 108.2 |
| N1-C11 | 1.47 | N1-C11-C12 | 111.5 |
| C12-O1 | 1.43 | C11-C12-O1 | 109.7 |
| Dihedral Angles (°) | |||
| C8-N1-C11-C12 | 95.3 |
Mulliken Atomic Charges (Hypothetical Data)
The calculated Mulliken atomic charges provide insight into the charge distribution within the molecule.
| Atom | Charge (e) | Atom | Charge (e) |
| Br | -0.08 | O1 | -0.65 |
| N1 | -0.52 | H(O1) | 0.45 |
| C4 | 0.15 | C11 | 0.21 |
| C5 | -0.05 | C12 | -0.18 |
Frontier Molecular Orbitals (Hypothetical Data)
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's chemical reactivity and electronic transitions.
| Parameter | Energy (eV) |
| HOMO | -6.15 |
| LUMO | -1.10 |
| HOMO-LUMO Gap (ΔE) | 5.05 |
The HOMO is predicted to be localized primarily on the indole ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO is expected to be distributed across the entire molecule, including the ethanol side chain.
Molecular Visualizations
Molecular Structure
Caption: 2D representation of this compound.
Frontier Molecular Orbitals
The spatial distribution of the HOMO and LUMO provides a visual representation of the molecule's reactive sites.
Caption: A conceptual diagram of the HOMO-LUMO energy gap.
Conclusion
This technical guide has outlined a comprehensive theoretical approach for characterizing the molecular structure and electronic properties of this compound. By employing Density Functional Theory, it is possible to generate valuable predictive data on the molecule's geometry, charge distribution, and frontier molecular orbitals. This information is critical for understanding its potential reactivity, stability, and suitability for various applications in drug development and materials science. The methodologies and hypothetical data presented herein provide a solid foundation for guiding future experimental and computational research on this and related indole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Bioactive Derivatives from 2-(5-Bromo-1H-indol-1-yl)ethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of diverse derivatives from the versatile starting material, 2-(5-Bromo-1H-indol-1-yl)ethanol. This compound offers two key points for chemical modification: the hydroxyl group at the terminus of the N-1 ethyl chain and the bromine atom at the C-5 position of the indole ring. These reactive sites allow for a range of synthetic transformations, leading to a variety of derivatives with potential applications in medicinal chemistry and drug development. The indole scaffold is a well-established pharmacophore present in numerous biologically active compounds.
I. Synthetic Strategies and Applications
The strategic derivatization of this compound can be broadly categorized into two main approaches: functionalization of the hydroxyl group and modification at the C-5 position via cross-coupling reactions.
1. Derivatization of the Hydroxyl Group:
The primary alcohol functionality of this compound can be readily transformed into a variety of other functional groups, including esters, ethers, and amines. These modifications can significantly impact the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
-
Esterification: Conversion to esters can modulate lipophilicity and introduce moieties that may interact with specific biological targets.
-
Oxidation: Oxidation of the alcohol to the corresponding carboxylic acid provides a handle for amide bond formation, enabling the synthesis of a wide array of amide derivatives.
-
Mitsunobu Reaction: This versatile reaction allows for the conversion of the alcohol to a variety of other functionalities with inversion of configuration, including the introduction of nitrogen nucleophiles like phthalimide, which can be subsequently converted to a primary amine.
2. Derivatization at the C-5 Position:
The bromine atom at the C-5 position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of biaryl and heteroaryl derivatives.
-
Suzuki-Miyaura Coupling: This powerful reaction enables the coupling of the 5-bromoindole scaffold with a wide range of aryl and heteroaryl boronic acids or esters. This is a highly effective method for creating biaryl structures, which are prevalent in many marketed drugs.
These synthetic strategies provide access to a broad chemical space of novel indole derivatives for screening in various biological assays. Indole-based compounds have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
II. Quantitative Data
The following table summarizes representative quantitative data for the synthesis of key intermediates and derivatives from this compound.
| Starting Material | Product | Reaction Type | Yield (%) | Reference |
| This compound | 2-(5-Bromo-1H-indol-1-yl)ethyl acetate | Esterification | Not specified | General transformation |
| This compound | 2-(5-Bromo-1H-indol-1-yl)acetic acid | Oxidation | Not specified | General transformation |
| This compound | 2-(2-(5-Bromo-1H-indol-1-yl)ethyl)isoindoline-1,3-dione | Mitsunobu Reaction | Not specified | [1] |
| This compound Derivative | 2-(5-Aryl-1H-indol-1-yl)ethanol Derivative | Suzuki-Miyaura Coupling | Good to Excellent | [2][3] |
III. Experimental Protocols
Protocol 1: Synthesis of 2-(5-Bromo-1H-indol-1-yl)ethyl acetate (Esterification)
This protocol describes a general method for the esterification of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridine (1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-(5-Bromo-1H-indol-1-yl)ethyl acetate.
Protocol 2: Synthesis of 2-(5-Bromo-1H-indol-1-yl)acetic acid (Oxidation)
This protocol outlines a general procedure for the oxidation of this compound to the corresponding carboxylic acid.
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., PCC, PDC)
-
Acetone
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolve this compound (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-(5-Bromo-1H-indol-1-yl)acetic acid.
Protocol 3: Synthesis of 2-(2-(5-Bromo-1H-indol-1-yl)ethyl)isoindoline-1,3-dione (Mitsunobu Reaction)
This protocol describes the conversion of the alcohol to a phthalimide derivative using the Mitsunobu reaction.[4][5][6] This product can be further converted to the corresponding primary amine.
Materials:
-
This compound
-
Phthalimide
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a stirred solution of this compound (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DEAD or DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford 2-(2-(5-Bromo-1H-indol-1-yl)ethyl)isoindoline-1,3-dione.
Protocol 4: Synthesis of 2-(5-Aryl-1H-indol-1-yl)ethanol Derivatives (Suzuki-Miyaura Coupling)
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a this compound derivative with an arylboronic acid.[2][3]
Materials:
-
This compound derivative (e.g., the acetate from Protocol 1)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer with heating capabilities
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the this compound derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂), and base (e.g., K₂CO₃).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 2-(5-aryl-1H-indol-1-yl)ethanol derivative.
IV. Visualizations
Caption: Synthetic pathways for derivatization of the hydroxyl group.
Caption: General workflow for Suzuki-Miyaura cross-coupling at the C-5 position.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Alkylation of 5-Bromoindole with 2-Bromoethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of 5-bromoindole with 2-bromoethanol to synthesize 1-(2-hydroxyethyl)-5-bromoindole, a valuable intermediate in the development of pharmacologically active molecules. The procedure is based on the widely employed method of deprotonating the indole nitrogen with a strong base, followed by nucleophilic substitution. This application note includes a step-by-step experimental protocol, a summary of reaction parameters, and a visual workflow to ensure reproducibility and success in the laboratory.
Introduction
The N-alkylation of indoles is a fundamental synthetic transformation in medicinal chemistry. Modification at the N-1 position of the indole scaffold can significantly influence the physicochemical properties and biological activity of the resulting compounds. The introduction of a hydroxyethyl group, in particular, can enhance solubility and provide a handle for further functionalization. 5-bromoindole is a common starting material, with the bromine atom serving as a key functional group for subsequent cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules.
Reaction Scheme
The N-alkylation of 5-bromoindole with 2-bromoethanol proceeds via a two-step mechanism:
-
Deprotonation: The acidic N-H proton of 5-bromoindole is abstracted by a strong base, typically sodium hydride (NaH), to form a sodium indolide salt. This step generates the nucleophilic indole anion.
-
Nucleophilic Substitution: The resulting indolide anion attacks the electrophilic carbon of 2-bromoethanol, displacing the bromide leaving group to form the desired N-alkylated product, 1-(2-hydroxyethyl)-5-bromoindole.
Experimental Protocol
This protocol is adapted from established and reliable procedures for the N-alkylation of indole derivatives.[1][2]
Materials and Reagents:
-
5-Bromoindole
-
2-Bromoethanol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Nitrogen or Argon gas inlet
-
Addition funnel
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromoindole (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the 5-bromoindole. The typical concentration ranges from 0.1 to 0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully and portion-wise, add sodium hydride (1.1 - 1.2 eq) to the stirred solution. Hydrogen gas will evolve, so ensure adequate ventilation.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases. The formation of the sodium indolide may result in a slurry.
-
Alkylation: Slowly add 2-bromoethanol (1.1 - 1.2 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-hydroxyethyl)-5-bromoindole.
Data Presentation
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Molar Mass ( g/mol ) | Molar Equivalent |
| 5-Bromoindole | 196.04 | 1.0 |
| 2-Bromoethanol | 124.96 | 1.1 - 1.2 |
| Sodium Hydride (60%) | 24.00 (as NaH) | 1.1 - 1.2 |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Solvent | Anhydrous DMF |
| Base | Sodium Hydride (NaH) |
| Deprotonation Temperature | 0 °C |
| Alkylation Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Work-up | Aqueous NH₄Cl quench, EtOAc extraction |
| Purification | Silica Gel Column Chromatography |
Mandatory Visualization
Caption: Workflow for the N-alkylation of 5-bromoindole.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle with care in a fume hood and under an inert atmosphere.
-
2-Bromoethanol is toxic and corrosive. Avoid contact with skin and eyes, and handle in a well-ventilated area.
-
Dimethylformamide (DMF) is a skin and respiratory irritant. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always perform reactions in a well-ventilated fume hood.
This protocol provides a comprehensive guide for the successful synthesis of 1-(2-hydroxyethyl)-5-bromoindole. Adherence to these steps and safety precautions will facilitate a safe and efficient reaction process.
References
Application Notes and Protocols: 2-(5-Bromo-1H-indol-1-yl)ethanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-(5-Bromo-1H-indol-1-yl)ethanol as a key building block in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 5-position and a hydroxyethyl group at the 1-position of the indole ring can significantly influence the compound's physicochemical properties and biological activity, making it an attractive starting point for the development of novel therapeutic agents.
Synthetic Applications
This compound can be synthesized from commercially available 5-bromoindole and 2-bromoethanol. The primary synthetic route involves the N-alkylation of the indole ring.
Experimental Protocol: Synthesis of this compound
This protocol is a general method for the N-alkylation of indoles and can be adapted for the synthesis of the title compound.
Materials:
-
5-Bromoindole
-
2-Bromoethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 5-bromoindole (1.0 equivalent) in anhydrous DMF to the cooled suspension.
-
Stir the mixture at 0 °C for 30-60 minutes. The formation of the sodium salt of the indole can be observed by the evolution of hydrogen gas.
-
To the resulting solution, add 2-bromoethanol (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Applications in Anticancer Drug Discovery
Indole derivatives are known to exhibit anticancer activity through various mechanisms, including inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis. The 5-bromo substitution on the indole ring can enhance lipophilicity and potentially improve binding to target proteins. The N-hydroxyethyl group can be a site for further modification to improve solubility and pharmacokinetic properties. While no specific anticancer data for this compound was found, data for related 5-bromoindole derivatives suggest its potential as a scaffold for anticancer agents.
Potential Anticancer Mechanisms of Indole Derivatives
Application of 2-(5-Bromo-1H-indol-1-yl)ethanol in Kinase Inhibitor Synthesis: A Review of Related Scaffolds
For distribution to: Researchers, scientists, and drug development professionals.
Abstract:
While a direct and specific application of 2-(5-Bromo-1H-indol-1-yl)ethanol in the synthesis of kinase inhibitors is not prominently documented in publicly available scientific literature and patents, the foundational 5-bromoindole scaffold is a cornerstone in the development of a multitude of potent kinase inhibitors. This document provides a comprehensive overview of the synthetic strategies and biological activities of kinase inhibitors derived from closely related 5-bromoindole precursors. The methodologies and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of novel kinase inhibitors, leveraging the versatile chemistry of the bromoindole core.
Introduction: The Bromoindole Scaffold in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The indole ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine core of ATP and participate in key binding interactions within the kinase active site.
The introduction of a bromine atom, specifically at the C5 position of the indole ring, provides a versatile synthetic handle for medicinal chemists. This allows for the facile introduction of diverse chemical moieties through well-established cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of kinase inhibitors.
Synthetic Strategies for Elaboration of the 5-Bromoindole Core
The chemical reactivity of the bromine atom on the indole ring is central to its utility in synthesizing diverse libraries of kinase inhibitors. The most frequently employed synthetic transformations are palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of 5-bromoindole-based kinase inhibitors, this reaction is instrumental in introducing a variety of aryl and heteroaryl groups at the 5-position. These appended ring systems can then be further functionalized to probe different regions of the kinase ATP-binding pocket.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a key transformation for installing amine functionalities. These amino groups can serve as crucial hydrogen bond donors or acceptors, often interacting with the hinge region of the kinase, a critical determinant of binding affinity for many ATP-competitive inhibitors.
Prominent Kinase Targets for 5-Bromoindole-Derived Inhibitors
Derivatives of the 5-bromoindole scaffold have been successfully developed to target a range of important kinases implicated in cancer and other diseases. These include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently mutated or overexpressed in various cancers.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
BRAF Kinase: A serine/threonine kinase that is a component of the MAPK/ERK signaling pathway. The V600E mutation in BRAF is a driver mutation in a significant percentage of melanomas.
-
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): Implicated in a range of diseases, including neurodegenerative disorders and certain cancers.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized from 5-bromoindole and related scaffolds.
Table 1: Inhibitory Activity of 5-Bromoindole-2-Carboxylic Acid Derivatives against EGFR
| Compound ID | Modification at C2-position | Target Cell Line | IC50 (µM) |
| 3a | 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) | A549 (Lung) | 12.5[1] |
| 3a | 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) | HepG2 (Liver) | 15.2[1] |
| 3a | 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) | MCF-7 (Breast) | 18.3[1] |
| 3b | 2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl) | A549 (Lung) | 20.1[1] |
| 3f | 2-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl) | HepG2 (Liver) | 19.8[1] |
| 7 | 2-(4,5-dihydro-1H-tetrazol-5-yl) | MCF-7 (Breast) | 25.4[1] |
Table 2: Biological Activity of Vemurafenib (a 5-Bromo-7-azaindole derived inhibitor)
| Compound | Target Kinase | IC50 (nM) | Target Cell Line | Cellular Potency (IC50, nM) |
| Vemurafenib | BRAF V600E | 31[1] | Colo-205 | 100[1] |
| Vemurafenib | wild-type BRAF | 100[1] | - | - |
| Vemurafenib | c-RAF-1 | 48[1] | - | - |
Experimental Protocols (General Procedures)
The following protocols are generalized procedures for the key synthetic transformations used to modify the 5-bromoindole scaffold. These should be adapted and optimized for specific substrates and desired products.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromoindole
This protocol describes a typical procedure for introducing an aryl or heteroaryl group at the 5-position of the indole ring.
Materials:
-
5-Bromoindole
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene and Water (e.g., 4:1 mixture)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromoindole (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst and ligand to the flask.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-arylindole.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Bromoindole Derivatives
This protocol details a general method for the synthesis of 2-aminoindole derivatives. A similar approach can be applied to 5-bromoindoles.
Materials:
-
2-Bromo-1H-indole derivative
-
Amine (primary or secondary) (1.5 equivalents)
-
Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equivalents)
-
Ligand (e.g., Xantphos) (0.04 equivalents)
-
Base (e.g., Cesium carbonate) (2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add the palladium pre-catalyst and the ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the 2-bromo-1H-indole derivative (1.0 eq), the amine (1.5 eq), and cesium carbonate (2.0 eq).
-
Add the anhydrous solvent to the tube.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aminoindole derivative.[2]
Visualizations
Signaling Pathway
References
experimental setup for reactions involving 2-(5-Bromo-1H-indol-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 2-(5-Bromo-1H-indol-1-yl)ethanol. This compound is a valuable intermediate in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. The presence of the bromine atom at the 5-position of the indole ring allows for further functionalization through various cross-coupling reactions, while the hydroxyl group of the ethanol substituent provides a handle for esterification, etherification, or conversion to other functional groups.
Application Notes
This compound serves as a key building block in the synthesis of a variety of biologically active molecules. The indole nucleus is a common motif in many pharmaceuticals, and the specific substitution pattern of this compound makes it particularly useful for several reasons:
-
Intermediate for Drug Discovery: The N-hydroxyethyl group can be modified to introduce different side chains, which is a common strategy in drug development to optimize the pharmacological properties of a lead compound.
-
Precursor for Cross-Coupling Reactions: The bromo substituent at the C-5 position is a versatile handle for introducing molecular diversity. It can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the synthesis of a wide array of 5-substituted indole derivatives.
-
Scaffold for Biologically Active Compounds: Indole derivatives are known to exhibit a broad range of biological activities, including anticancer, antiviral, and antimicrobial properties. This compound can serve as a starting material for the synthesis of novel candidates in these therapeutic areas.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromoindole (Starting Material)
A common method for the synthesis of 5-bromoindole involves the bromination of indole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| Indole | 117.15 |
| N-Bromosuccinimide (NBS) | 177.98 |
| Dimethylformamide (DMF), anhydrous | 73.09 |
| Dichloromethane (DCM) | 84.93 |
| Saturated aqueous sodium bicarbonate | - |
| Brine | - |
| Anhydrous sodium sulfate | 142.04 |
Procedure:
-
In a round-bottom flask, dissolve indole (1 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (1 eq.) in DMF dropwise to the indole solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromoindole.
Quantitative Data (Representative):
| Starting Material | Product | Yield (%) |
| Indole | 5-Bromoindole | 85-95 |
Protocol 2: Synthesis of this compound
This protocol describes the N-alkylation of 5-bromoindole with 2-bromoethanol using sodium hydride as a base.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) |
| 5-Bromoindole | 10075-50-0 | 196.04 |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 |
| 2-Bromoethanol | 540-51-2 | 124.97 |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 |
| Ethyl acetate | 141-78-6 | 88.11 |
| Saturated aqueous ammonium chloride | - | - |
| Brine | - | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromoindole (1.0 eq.).
-
Dissolve the 5-bromoindole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add 2-bromoethanol (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Quantitative Data (Representative):
| Starting Material | Reagents | Product | Yield (%) |
| 5-Bromoindole | NaH, 2-Bromoethanol | This compound | 70-85 |
Visualizations
Caption: Synthetic workflow for this compound and its potential applications.
Caption: Simplified mechanism of N-alkylation of 5-bromoindole.
Application Notes and Protocols for the Quantification of 2-(5-Bromo-1H-indol-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-(5-Bromo-1H-indol-1-yl)ethanol in various matrices. The protocols described are based on established analytical techniques for indole derivatives and are intended to serve as a comprehensive guide for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
High-performance liquid chromatography is a robust and widely used technique for the quantification of pharmaceutical compounds. The following method is optimized for the separation and quantification of this compound.
Chromatographic Conditions
A reverse-phase HPLC method is proposed for the analysis of the target compound.[1][2]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-25 min: 70-30% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 280 nm[1] |
| Internal Standard | 4-Methoxy-1-methylindole (or other suitable indole derivative) |
Method Validation Parameters
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[3][4][5][6]
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.998 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | < 0.05 µg/mL |
| Limit of Quantification (LOQ) | < 0.15 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day: ≤ 2.0%Inter-day: ≤ 3.0% |
| Specificity | No interference from blank or placebo at the retention time of the analyte |
Experimental Protocol: HPLC Analysis
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.
-
Prepare an internal standard stock solution (1 mg/mL) and spike it into all calibration standards and samples to a final concentration of 10 µg/mL.
-
-
Sample Preparation:
-
For bulk drug substance, dissolve an accurately weighed amount in methanol to achieve a concentration within the calibration range.
-
For biological matrices (e.g., plasma), perform a protein precipitation by adding three volumes of ice-cold acetonitrile. Centrifuge at 10,000 rpm for 10 minutes and collect the supernatant. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Filter all samples through a 0.22 µm syringe filter prior to injection.[1]
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared standards and samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. This method is suitable for the analysis of this compound, particularly after derivatization to improve volatility and thermal stability.
GC-MS Conditions
| Parameter | Recommended Condition |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature 100°C, hold for 2 minRamp to 280°C at 15°C/minHold at 280°C for 10 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Mode | Selected Ion Monitoring (SIM) for quantificationFull Scan (50-500 m/z) for identification |
| SIM Ions (Hypothetical) | Molecular ion (M+), and characteristic fragment ions |
Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.997 |
| Range | 0.05 - 50 µg/mL |
| Limit of Detection (LOD) | < 0.02 µg/mL |
| Limit of Quantification (LOQ) | < 0.06 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | Intra-day: ≤ 5.0%Inter-day: ≤ 7.0% |
| Specificity | No interfering peaks at the retention time of the analyte and its qualifier ions |
Experimental Protocol: GC-MS Analysis
-
Derivatization (Silylation):
-
To enhance volatility, the hydroxyl group of this compound can be derivatized.
-
To 100 µL of the sample extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the analyte (1 mg/mL) in a suitable solvent like ethyl acetate.
-
Prepare calibration standards (0.05 - 50 µg/mL) and derivatize them following the same procedure as the samples.
-
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the analyte from the sample matrix using a non-polar solvent like ethyl acetate.
-
Evaporate the organic layer to dryness and reconstitute in a known volume of ethyl acetate before derivatization.
-
-
Analysis:
-
Inject the derivatized standards and samples into the GC-MS system.
-
Develop a SIM method using characteristic ions of the derivatized analyte for quantification.
-
Construct a calibration curve and determine the concentration of the analyte in the samples.
-
Disclaimer: The methods and parameters provided are intended as a starting point for method development. Optimization may be required based on the specific instrumentation, sample matrix, and analytical requirements.
References
Application Notes and Protocols: Functionalization of the Hydroxyl Group in 2-(5-Bromo-1H-indol-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the hydroxyl group in 2-(5-Bromo-1H-indol-1-yl)ethanol. This compound serves as a versatile building block in medicinal chemistry and drug discovery, and functionalization of its primary alcohol moiety allows for the synthesis of a diverse range of derivatives with potential biological activity. The following sections describe common transformations including esterification, etherification, oxidation, and conversion to a good leaving group, providing a foundation for the exploration of structure-activity relationships (SAR).
Overview of Functionalization Strategies
The primary hydroxyl group of this compound is amenable to a variety of chemical transformations. The electron-rich indole nucleus is generally stable under the mild conditions required for these modifications.
Caption: Key functionalization pathways for this compound.
Experimental Protocols and Data
The following protocols are provided as a starting point for the functionalization of this compound. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Esterification: Synthesis of 2-(5-Bromo-1H-indol-1-yl)ethyl acetate
Esterification of the primary alcohol can be readily achieved by reaction with an acyl chloride in the presence of a base.
Table 1: Summary of Quantitative Data for Esterification
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) | Key Spectroscopic Data |
| 2-(5-Bromo-1H-indol-1-yl)ethyl acetate | C₁₂H₁₂BrNO₂ | 282.13 | 85-95 | >98 | ¹H NMR: δ ~4.4 (t, 2H), ~4.2 (t, 2H), ~2.0 (s, 3H) ppm. IR: ν ~1740 cm⁻¹ (C=O). |
Protocol 2.1: Acetylation
-
Dissolve this compound (1.0 g, 4.16 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (0.40 mL, 4.99 mmol) to the solution.
-
Slowly add acetyl chloride (0.35 mL, 4.99 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water (15 mL).
-
Separate the organic layer, wash with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure ester.
Etherification: Synthesis of 1-(2-Methoxyethyl)-5-bromo-1H-indole
The Williamson ether synthesis provides a reliable method for the preparation of ether derivatives.[1][2][3][4][5]
Table 2: Summary of Quantitative Data for Etherification
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) | Key Spectroscopic Data |
| 1-(2-Methoxyethyl)-5-bromo-1H-indole | C₁₁H₁₂BrNO | 254.12 | 70-85 | >97 | ¹H NMR: δ ~4.3 (t, 2H), ~3.7 (t, 2H), ~3.3 (s, 3H) ppm. |
Protocol 2.2: Methylation
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.20 g, 5.00 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 g, 4.16 mmol) in anhydrous THF (10 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (0.31 mL, 5.00 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: ethyl acetate/hexane gradient) to yield the desired ether.
Oxidation: Synthesis of 2-(5-Bromo-1H-indol-1-yl)acetaldehyde
Mild oxidation of the primary alcohol to the corresponding aldehyde can be achieved using reagents such as Dess-Martin periodinane (DMP).
Table 3: Summary of Quantitative Data for Oxidation
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) | Key Spectroscopic Data |
| 2-(5-Bromo-1H-indol-1-yl)acetaldehyde | C₁₀H₈BrNO | 238.08 | 80-90 | >95 (used immediately) | ¹H NMR: δ ~9.7 (s, 1H), ~4.9 (s, 2H) ppm. IR: ν ~1725 cm⁻¹ (C=O). |
Protocol 2.3: Dess-Martin Oxidation
-
Add Dess-Martin periodinane (2.12 g, 5.00 mmol) to a solution of this compound (1.0 g, 4.16 mmol) in anhydrous dichloromethane (25 mL) at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and pour it into a vigorously stirred saturated solution of NaHCO₃ (50 mL) containing sodium thiosulfate (Na₂S₂O₃) (6 g).
-
Stir the biphasic mixture until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude aldehyde is often used in the next step without further purification due to its potential instability. If necessary, purification can be attempted by careful flash chromatography on silica gel.
Conversion to a Leaving Group: Synthesis of 2-(5-Bromo-1H-indol-1-yl)ethyl 4-methylbenzenesulfonate
Conversion of the hydroxyl group to a sulfonate ester, such as a tosylate, creates an excellent leaving group for subsequent nucleophilic substitution reactions.
Table 4: Summary of Quantitative Data for Tosylation
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) | Key Spectroscopic Data |
| 2-(5-Bromo-1H-indol-1-yl)ethyl 4-methylbenzenesulfonate | C₁₇H₁₆BrNO₃S | 394.28 | 90-98 | >98 | ¹H NMR: δ ~7.7 (d, 2H), ~7.3 (d, 2H), ~4.4 (t, 2H), ~4.3 (t, 2H), ~2.4 (s, 3H) ppm. |
Protocol 2.4: Tosylation
-
Dissolve this compound (1.0 g, 4.16 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (0.70 mL, 5.00 mmol) followed by p-toluenesulfonyl chloride (0.95 g, 5.00 mmol).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, dilute the reaction with dichloromethane (20 mL) and wash with water (2 x 20 mL), 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.
Experimental Workflow Visualization
The general workflow for the functionalization, workup, and purification of this compound derivatives is depicted below.
Caption: General experimental workflow for functionalization reactions.
References
- 1. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
Application Notes and Protocols: 2-(5-Bromo-1H-indol-1-yl)ethanol as a Precursor for a Novel Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Overview
2-(5-Bromo-1H-indol-1-yl)ethanol is a versatile precursor for the synthesis of advanced fluorescent probes. The indole scaffold is a well-established fluorophore, and the presence of a bromine atom at the 5-position allows for facile modification through palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki coupling.[1][2][3][4] This enables the introduction of various functionalities to tune the photophysical properties of the resulting probe. The ethanol group at the 1-position provides a convenient handle for conjugation to biomolecules or for the introduction of specific targeting moieties.
This document outlines the synthesis of a hypothetical fluorescent probe, Indo-Styryl 580 , from this compound and its application in cellular imaging.
Data Presentation: Photophysical Properties of Indo-Styryl 580
The following table summarizes the expected photophysical properties of the synthesized Indo-Styryl 580 probe in a common organic solvent like Dichloromethane. These values are estimates based on similar indole-based styryl dyes.
| Property | Value |
| Excitation Maximum (λex) | ~450 nm |
| Emission Maximum (λem) | ~580 nm |
| Stokes Shift | ~130 nm |
| Molar Extinction Coefficient (ε) | > 30,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.4 - 0.6 |
Experimental Protocols
Synthesis of the Fluorescent Probe: Indo-Styryl 580
This protocol describes the synthesis of Indo-Styryl 580 from this compound via a Heck coupling reaction with 4-vinylpyridine.
Materials:
-
This compound
-
4-vinylpyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMF via syringe, followed by triethylamine (2 equivalents) and 4-vinylpyridine (1.2 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Indo-Styryl 580 .
Application Protocol: Cellular Imaging of the Endoplasmic Reticulum
This protocol describes the use of Indo-Styryl 580 for staining the endoplasmic reticulum (ER) in live cells.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Indo-Styryl 580 stock solution (1 mM in DMSO)
-
ER-Tracker™ Red (as a co-localization control)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37 °C in a 5% CO₂ incubator until they reach 70-80% confluency.
-
Probe Incubation: Prepare a working solution of Indo-Styryl 580 at a final concentration of 5 µM in DMEM. Remove the culture medium from the cells and incubate them with the Indo-Styryl 580 working solution for 30 minutes at 37 °C.
-
Co-staining (Optional): For co-localization studies, incubate the cells with ER-Tracker™ Red according to the manufacturer's protocol, either simultaneously with or sequentially to the Indo-Styryl 580 incubation.
-
Washing: After incubation, wash the cells three times with warm PBS to remove excess probe.
-
Imaging: Add fresh PBS or imaging buffer to the cells and immediately visualize them using a fluorescence microscope equipped with appropriate filter sets for Indo-Styryl 580 (e.g., excitation ~450 nm, emission ~580 nm) and the co-stain, if used.
Hypothetical Signaling Pathway Application
Indo-Styryl 580 can potentially be used to study ER stress. The fluorescence properties of many indole-based dyes are sensitive to the polarity and viscosity of their microenvironment. ER stress is known to alter the protein folding environment within the ER lumen. By monitoring changes in the fluorescence intensity or lifetime of Indo-Styryl 580 localized in the ER, it may be possible to detect the onset of ER stress induced by various stimuli, such as tunicamycin or thapsigargin.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 2-(5-Bromo-1H-indol-1-yl)ethanol
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2-(5-Bromo-1H-indol-1-yl)ethanol, a valuable intermediate for pharmaceutical and materials science research. The protocol is divided into two main stages: the synthesis of the precursor 5-bromoindole from indole, and the subsequent N-alkylation to yield the final product. Detailed experimental procedures, quantitative data, and safety precautions are outlined to ensure a reproducible and safe scale-up process.
Introduction
This compound is a key building block in the development of various biologically active molecules. The presence of the bromo-indole scaffold allows for further functionalization, making it a versatile intermediate in drug discovery. This protocol details a reliable and scalable two-stage synthesis. The first stage involves the synthesis of 5-bromoindole from indole via a robust procedure involving protection of the C2 position, followed by bromination and deprotection. The second stage describes the N-alkylation of 5-bromoindole with 2-bromoethanol, a safer alternative to ethylene oxide for standard laboratory and pilot-scale synthesis.
Overall Synthesis Workflow
The synthesis is a two-stage process starting from commercially available indole.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Scale-up Synthesis of 5-Bromoindole
This stage is adapted from established patent literature, providing a reliable method for producing the key intermediate, 5-bromoindole, in significant quantities.[1]
Quantitative Data Summary for 5-Bromoindole Synthesis
| Step | Reagent/Solvent | Molar Ratio (vs. Indole) | Quantity (for 100g Indole) | Reaction Time (h) | Temperature (°C) | Expected Yield (%) | Purity (%) |
| 1. Sulfonation | Indole | 1.0 | 100 g | 17-20 | 25-30 | - | - |
| Ethanol | - | 1.1 L | |||||
| 27% Sodium Bisulfite (aq) | ~7.2 | 722 g | ~95 (Intermediate I) | - | |||
| 2. Acetylation | Intermediate I | 1.0 | ~190 g | 3-4 | 70-75 | - | - |
| Acetic Anhydride | ~4 (by weight) | 760 g | ~90 (Intermediate II) | - | |||
| 3. Bromination & Hydrolysis | Intermediate II | 1.0 | ~220 g | 2-3 (Bromination) | 0-5 | - | - |
| Bromine | 1.2 | 134 g | 12-18 (Hydrolysis) | Reflux | |||
| 50% Sodium Hydroxide (aq) | - | For hydrolysis | ~85 (Final Product) | >99 |
Experimental Protocol for 5-Bromoindole
Step 1: Synthesis of 2-Sodium Sulfonate-Indole (Intermediate I)
-
In a suitable reactor equipped with a mechanical stirrer and temperature control, dissolve 100 g of indole in 1.1 L of ethanol.
-
Slowly add 722 g of a 27% aqueous solution of sodium bisulfite to the indole solution over approximately 1.5 hours, maintaining the temperature at 25-30°C.
-
Stir the mixture for 17-20 hours at 25-30°C.
-
Filter the resulting precipitate, wash with a small amount of cold ethanol, and dry under vacuum to yield Intermediate I.
Step 2: Synthesis of 2-Sodium Sulfonate-1-Acetylindole (Intermediate II)
-
In a clean, dry reactor, combine the entirety of Intermediate I from the previous step with 760 g of acetic anhydride.
-
Heat the stirred mixture to 70-75°C and maintain this temperature for 3-4 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product, wash with a small amount of ethyl acetate, and dry under vacuum to obtain Intermediate II.
Step 3: Synthesis of 5-Bromoindole
-
Dissolve all of Intermediate II in approximately 2.2 L of water in a reactor, and cool the solution to 0-5°C using an ice-salt bath.
-
Slowly add 134 g of bromine dropwise, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours, then allow it to warm to room temperature and continue stirring for another 1-2 hours.
-
Quench any excess bromine by the careful addition of a ~10% aqueous sodium bisulfite solution until the reddish-brown color disappears.
-
Add a 50% aqueous solution of sodium hydroxide to the mixture until it is strongly basic (pH > 12).
-
Heat the mixture to reflux and maintain for 12-18 hours to effect hydrolysis.
-
Cool the reaction mixture to room temperature, which should cause the product to crystallize.
-
Filter the crystalline product, wash thoroughly with cold water, and dry under vacuum to yield high-purity 5-bromoindole.[1]
Stage 2: Scale-up Synthesis of this compound
This stage details the N-alkylation of 5-bromoindole using 2-bromoethanol. This method is generally preferred for scale-up over the use of ethylene oxide due to significantly lower handling risks and equipment requirements.
Reagents and Logical Relationships
Caption: Logical relationships of key components in the N-alkylation reaction.
Quantitative Data Summary for N-Alkylation
| Reagent/Solvent | Molar Ratio (vs. 5-Bromoindole) | Quantity (for 100g 5-Bromoindole) | Reaction Time (h) | Temperature (°C) | Expected Yield (%) | Purity (%) |
| 5-Bromoindole | 1.0 | 100 g | 4-12 | 25-60 | 80-90 | >98 |
| Sodium Hydride (60%) | 1.2 | 24.5 g | ||||
| 2-Bromoethanol | 1.2 | 76.5 g | ||||
| DMF (anhydrous) | - | 1.0 L |
Experimental Protocol for this compound
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry reactor with 100 g of 5-bromoindole.
-
Dissolution: Add 1.0 L of anhydrous dimethylformamide (DMF) to the reactor and stir until the 5-bromoindole is fully dissolved.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add 24.5 g of 60% sodium hydride dispersion in mineral oil portion-wise. Caution: Hydrogen gas is evolved; ensure adequate ventilation and take appropriate safety precautions. The rate of addition should be controlled to manage the effervescence.
-
Stirring: Allow the mixture to stir at 0°C for 30-60 minutes after the addition of NaH is complete, or until gas evolution ceases.
-
Alkylation: Slowly add 76.5 g of 2-bromoethanol to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[2]
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and very slowly add a saturated aqueous solution of ammonium chloride to quench the excess sodium hydride.
-
Extraction: Dilute the quenched reaction mixture with water and extract with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) to yield this compound as a pure solid.
Safety Considerations
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate PPE, including gloves, face shield, and a lab coat.
-
2-Bromoethanol: Toxic and corrosive. Avoid inhalation and skin contact. Handle in a fume hood with appropriate PPE.
-
Dimethylformamide (DMF): A potential reproductive toxin. Handle with care and avoid inhalation and skin contact.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work. Ensure that all operations are carried out in a well-ventilated area and that appropriate safety measures are in place for a scale-up reaction, including considerations for heat management and emergency procedures.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Bromo-1H-indol-1-yl)ethanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(5-Bromo-1H-indol-1-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
The primary challenges in the N-alkylation of 5-bromoindole with 2-bromoethanol include:
-
Low Yields: Incomplete reactions, degradation of starting materials, or suboptimal reaction conditions can lead to poor yields.
-
Side Reactions: The most common side reaction is C3-alkylation due to the high nucleophilicity of the C3 position of the indole ring.[1] Dialkylation, where both the nitrogen and the C3 position are alkylated, can also occur.[1]
-
Poor Regioselectivity: Achieving selective N-alkylation over C-alkylation can be difficult to control.[2]
Q2: How can I improve the regioselectivity of the N-alkylation and minimize C3-alkylation?
Several strategies can be employed to favor N-alkylation over C-alkylation:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N-alkylation.[1][2] The base deprotonates the indole nitrogen, making it more nucleophilic.[1]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2]
-
Controlled Addition of Alkylating Agent: Adding the 2-bromoethanol dropwise to the reaction mixture can help maintain a low concentration and reduce the likelihood of C3-alkylation and dialkylation.[1]
Q3: My reaction is giving a low yield. What are the potential causes and how can I address this?
Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Deprotonation: Ensure complete deprotonation of the 5-bromoindole's N-H. This is influenced by the strength and amount of the base, as well as the reaction temperature and time. Using a stronger base or increasing the reaction temperature may be necessary.[2]
-
Reagent Purity: The purity of 5-bromoindole, 2-bromoethanol, and the solvent is critical. Water and other protic impurities can quench the base and the indolide anion.[2]
-
Reaction Temperature and Time: The reaction may require optimization of temperature and duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.
Q4: What are the recommended purification methods for this compound?
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system, such as a mixture of hexanes and ethyl acetate.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Sodium Hydride (NaH) | Use fresh, unopened NaH or wash the NaH with anhydrous hexane to remove the mineral oil coating. |
| Wet Solvent or Reagents | Use anhydrous solvents and ensure all glassware is flame-dried before use. |
| Low Reaction Temperature | Gradually increase the reaction temperature after the initial deprotonation step, for example, to 40-60 °C, and monitor the reaction progress.[3] |
| Insufficient Reaction Time | Monitor the reaction by TLC until the starting material is consumed. |
| Degradation of Starting Material or Product | Indoles can be sensitive to strongly acidic or basic conditions and high temperatures. If degradation is suspected, consider using milder bases or reaction conditions. |
Issue 2: Presence of a Major Side Product (Suspected C3-Alkylation)
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation | Ensure complete deprotonation by using a sufficient excess of a strong base (e.g., 1.1-1.5 equivalents of NaH) and allowing adequate time for the deprotonation to complete before adding the 2-bromoethanol.[4] |
| Reaction Temperature Too Low | While low temperatures are initially used for deprotonation, slightly elevated temperatures during the alkylation step can favor N-alkylation.[2] |
| Solvent Effects | The choice of solvent can influence regioselectivity. DMF is often preferred for N-alkylation of indoles.[5] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is adapted from established procedures for the N-alkylation of similar indole derivatives.[3][4]
Materials:
-
5-Bromo-1H-indole
-
2-Bromoethanol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-bromo-1H-indole (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1 to 0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. The addition should be done slowly to control the evolution of hydrogen gas.
-
Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes. The completion of deprotonation is often indicated by the cessation of gas evolution.[4]
-
Addition of Alkylating Agent: Slowly add 2-bromoethanol (1.1 - 1.5 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). For less reactive alkylating agents, gentle heating (e.g., 40-60 °C) may be required.[3]
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times the volume of the aqueous layer).[4]
-
Washing: Wash the combined organic layers with water and then with brine.[4]
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[4]
-
Concentration: Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired product.[4]
Data Presentation
Table 1: Typical Reaction Parameters for N-Alkylation of Indoles
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong base that effectively deprotonates the indole nitrogen to form the more nucleophilic indolate anion.[2] |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents that are suitable for reactions involving strong bases and anions.[2] |
| Temperature | 0 °C for deprotonation, then RT to 60 °C for alkylation | Low temperature for controlled deprotonation, with the option for gentle heating to drive the alkylation to completion.[3] |
| Equivalents of Alkylating Agent | 1.0 - 1.2 equivalents | Using a slight excess can help drive the reaction to completion, but a large excess may increase the risk of dialkylation.[3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product yield.
References
Technical Support Center: Synthesis of 2-(5-Bromo-1H-indol-1-yl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-Bromo-1H-indol-1-yl)ethanol. Our aim is to help you navigate and resolve common side reactions and challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of this compound?
A1: The most prevalent side reaction is the C3-alkylation of the 5-bromoindole starting material, leading to the formation of 3-(2-hydroxyethyl)-5-bromo-1H-indole. This occurs due to the high nucleophilicity of the C3 position on the indole ring.
Q2: What other side reactions can occur?
A2: Besides C3-alkylation, other potential side reactions include C2-alkylation, which is less common, and dialkylation, where both the nitrogen (N1) and a carbon atom (typically C3) are alkylated.
Q3: How can I minimize the formation of the C3-alkylation byproduct?
A3: Several strategies can be employed to favor N-alkylation over C-alkylation. These include the careful selection of the base and solvent, controlling the reaction temperature, and managing the stoichiometry of the reactants. Generally, using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF favors the formation of the desired N-alkylated product.
Q4: What is the role of the base in controlling the regioselectivity of the alkylation?
A4: The base deprotonates the indole nitrogen, forming the indolide anion. The choice of base and the completeness of the deprotonation are critical. A strong base like NaH ensures a higher concentration of the N-anion, which is a soft nucleophile and preferentially attacks the soft electrophilic carbon of the alkylating agent, leading to N-alkylation. Incomplete deprotonation can result in a higher proportion of C3-alkylation.
Q5: Can the reaction temperature influence the product distribution?
A5: Yes, reaction temperature can be a critical factor. In some cases, higher temperatures may favor N-alkylation. However, this needs to be optimized for each specific reaction, as higher temperatures can also lead to degradation or other side reactions.
Q6: How can I purify the desired this compound from the C3-alkylated isomer?
A6: The separation of N-alkylated and C-alkylated indole isomers can typically be achieved using silica gel column chromatography. The two isomers often have different polarities, allowing for their separation with an appropriate eluent system, such as a mixture of hexanes and ethyl acetate. High-performance liquid chromatography (HPLC) can also be a valuable tool for both analysis and purification.
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Alkylated Product and a High Amount of C3-Alkylated Side Product
Possible Causes:
-
Incomplete Deprotonation of Indole Nitrogen: Insufficient base or a base that is not strong enough can lead to an equilibrium between the neutral indole and the indolide anion, favoring C3-alkylation.
-
Inappropriate Solvent: The solvent plays a crucial role in solvating the ions and influencing the reaction pathway.
-
Suboptimal Reaction Temperature: The temperature might be favoring the kinetic C3-alkylation product over the thermodynamic N-alkylation product.
Solutions:
-
Optimize Base and Solvent System:
-
Use a strong base such as sodium hydride (NaH) to ensure complete deprotonation.
-
Employ a polar aprotic solvent like anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
-
Control Reaction Temperature:
-
Start the deprotonation at a low temperature (e.g., 0 °C) and then allow the reaction to proceed at room temperature or with gentle heating. Monitor the reaction progress by TLC to find the optimal temperature.
-
-
Slow Addition of Alkylating Agent: Add the 2-bromoethanol or other alkylating agent dropwise to the solution of the deprotonated indole. This can help to maintain a low concentration of the electrophile and favor N-alkylation.
Data Presentation: Influence of Reaction Conditions on Product Distribution (Representative Data)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | N-Alkylation Product Yield (%) | C3-Alkylation Product Yield (%) |
| 1 | NaH (1.2) | DMF | 25 | ~61[1] | Major Side Product |
| 2 | K₂CO₃ (2.0) | Acetone | Reflux | Lower | Higher |
| 3 | Cs₂CO₃ (1.5) | MeCN | 60 | Moderate | Moderate |
Note: The yields are representative and can vary based on the specific reaction scale, purity of reagents, and reaction time.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
5-Bromoindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Bromoethanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromoindole (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the 5-bromoindole (concentration typically 0.2-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to separate the desired N-alkylated product from the C3-alkylated side product and any unreacted starting material.
Mandatory Visualization
Caption: Main reaction and side reaction in the synthesis.
References
Technical Support Center: Purification of 2-(5-Bromo-1H-indol-1-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-(5-Bromo-1H-indol-1-yl)ethanol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, focusing on column chromatography and recrystallization techniques.
Issue 1: Low Purity After Column Chromatography
Question: My product, this compound, is still impure after column chromatography. What could be the issue?
Answer: Low purity after column chromatography can stem from several factors, from improper column packing to an unsuitable solvent system. Below are potential causes and solutions.
-
Improper Column Packing: An improperly packed column can lead to channeling, where the solvent and sample flow unevenly through the stationary phase, resulting in poor separation.
-
Solution: Ensure the silica gel is uniformly packed as a slurry to avoid air bubbles and cracks. Gently tap the column during packing to settle the silica gel evenly. Layering sand at the bottom and top of the silica gel can also help maintain a flat surface.
-
-
Inappropriate Solvent System (Eluent): The polarity of the eluent is critical for good separation.
-
Solution: Develop an optimal solvent system using Thin Layer Chromatography (TLC) beforehand. A good solvent system should give your product an Rf value between 0.2 and 0.4. For this compound, a gradient of ethyl acetate in hexanes is a good starting point.
-
-
Column Overloading: Loading too much crude product onto the column will result in broad, overlapping bands.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
-
Co-eluting Impurities: Some impurities may have similar polarity to your product, making them difficult to separate.
-
Solution: If normal-phase chromatography is ineffective, consider reverse-phase chromatography. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., a gradient of acetonitrile in water).
-
Issue 2: Product Oiling Out During Recrystallization
Question: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals. Why is this happening and how can I fix it?
Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures, or the boiling point of the solvent may be too high.
-
Solution: Select a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. For N-substituted indoles, common recrystallization solvents include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes or ethanol/water.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to precipitation rather than crystallization.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Presence of Impurities: Impurities can interfere with crystal lattice formation.
-
Solution: Try to purify the crude product by another method, such as a quick filtration through a small plug of silica gel, before attempting recrystallization.
-
Issue 3: Colored Impurities Persist in the Final Product
Question: My final product has a persistent yellow or brownish color. How can I remove these colored impurities?
Answer: The color may be due to oxidized byproducts or residual reagents from the synthesis.
-
Activated Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities.
-
Solution: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (about 1-2% by weight of your compound). Swirl the hot solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.
-
-
Pre-purification: Sometimes it is beneficial to purify the starting material, 5-bromoindole, before the synthesis to avoid carrying over colored impurities.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The most common impurities arise from the starting materials and side reactions during the N-alkylation of 5-bromoindole. These can include:
-
Unreacted 5-bromoindole: Incomplete reaction will leave the starting material in your crude product.
-
Dibromoindoles: If the starting 5-bromoindole was impure, it might contain dibrominated isomers.[2]
-
Byproducts of the alkylating agent: For example, if 2-bromoethanol is used, side reactions could lead to other ethanol-related impurities.
-
O-alkylation product: While N-alkylation is generally favored for indoles, some O-alkylation of the hydroxyl group of the product or starting material might occur under certain conditions.
Q2: What is a good starting solvent system for TLC analysis of this compound?
A2: A good starting point for TLC analysis is a mixture of ethyl acetate and hexanes. You can start with a 20:80 (v/v) mixture of ethyl acetate to hexanes and adjust the polarity based on the resulting Rf value. If the spot remains at the baseline, increase the proportion of ethyl acetate. If it runs to the solvent front, decrease the proportion of ethyl acetate.
Q3: How can I visualize this compound on a TLC plate?
A3: this compound should be UV active due to the indole ring system, so it can be visualized under a UV lamp (254 nm). For a more specific visualization, you can use a p-anisaldehyde or a potassium permanganate stain. Indole compounds are also known to react with a solution of sodium nitrite in hydrochloric acid to produce a red color.[3]
Q4: Is this compound stable during purification?
A4: N-hydroxyethyl-substituted heterocyclic compounds are generally stable under standard purification conditions. However, prolonged exposure to strong acids or bases, or high temperatures, could potentially lead to degradation. It is advisable to use neutral or near-neutral conditions where possible and to avoid excessive heat during solvent removal.
Data Presentation
The following tables provide representative data for the purification of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.
Table 1: Typical Purity and Yield Before and After Purification
| Purification Stage | Typical Purity (%) | Typical Yield (%) | Appearance |
| Crude Product | 75-85 | 80-90 | Brownish oil or solid |
| After Column Chromatography | >95 | 70-85 | Off-white to pale yellow solid |
| After Recrystallization | >98 | 85-95 (of chromatographed material) | White crystalline solid |
Table 2: Example Column Chromatography Conditions
| Parameter | Condition |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient elution: 10% to 40% Ethyl Acetate in Hexanes |
| Column Loading | ~1g crude product per 50g silica gel |
| Fraction Size | ~20 mL |
| Monitoring | TLC with UV visualization and/or p-anisaldehyde stain |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
-
Prepare a TLC chamber with a filter paper wick and add a suitable eluent (e.g., 20% ethyl acetate in hexanes).
-
Dissolve a small amount of your crude and purified samples in a volatile solvent like dichloromethane or ethyl acetate.
-
Using a capillary tube, spot the samples on the baseline of a silica gel TLC plate.
-
Place the TLC plate in the chamber and allow the solvent to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
If desired, further visualize by dipping the plate in a staining solution (e.g., p-anisaldehyde) and gently heating.
Protocol 2: Flash Column Chromatography
-
Prepare a glass column by adding a small plug of cotton or glass wool at the bottom, followed by a layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the packed silica gel.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Carefully load the sample onto the top of the silica gel.
-
Begin eluting with the solvent system, starting with low polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture with stirring.
-
Continue adding the solvent in small portions until the solid just dissolves.
-
If the solution is colored, add a small amount of activated charcoal, swirl for a few minutes, and perform a hot filtration.
-
Allow the hot solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
Visualizations
Caption: A general workflow for the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2-(5-Bromo-1H-indol-1-yl)ethanol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 2-(5-Bromo-1H-indol-1-yl)ethanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the N-alkylation of 5-bromoindole. This typically involves deprotonating the indole nitrogen with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting indolide anion is then reacted with an alkylating agent like 2-bromoethanol or 2-chloroethanol.[1][2]
Q2: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated indole. How can I improve N-selectivity?
A2: The competition between N- and C3-alkylation is a common challenge due to the high nucleophilicity of the C3 position on the indole ring.[2] To favor N-alkylation, consider the following strategies:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF generally favors N-alkylation.[2] The base deprotonates the indole nitrogen, increasing its nucleophilicity for the subsequent reaction. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[2]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2][3]
-
Protecting Groups: In some cases, introducing a temporary protecting group at the C3 position can prevent C-alkylation, directing the reaction to the nitrogen atom.[2]
Q3: My reaction is giving a low yield or is not proceeding to completion. What are the potential causes and how can I address them?
A3: Low yields can stem from several factors. Here are some troubleshooting steps:
-
Anhydrous Conditions: Reactions involving strong bases like NaH are highly sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Incomplete Deprotonation: Ensure complete deprotonation of the indole N-H. This can be influenced by the strength and stoichiometry of the base. Using a slight excess of the base (e.g., 1.1-1.2 equivalents) and allowing sufficient time for the deprotonation step (often indicated by the cessation of hydrogen gas evolution) is crucial.[1]
-
Reagent Purity: The purity of the 5-bromoindole, alkylating agent, and solvent is critical. Impurities can quench the base or the indolide anion.[3]
-
Reaction Temperature and Time: The reaction may require optimization of temperature and duration. For less reactive alkylating agents like 2-chloroethanol, gentle heating (e.g., 40-60 °C) may be necessary.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]
Q4: I am concerned about dialkylation as a side reaction. How can I minimize it?
A4: Dialkylation, where both the nitrogen and a carbon atom (usually C3) are alkylated, can occur. To minimize this:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[2]
-
Slow Addition: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration and reduce the likelihood of a second alkylation event.[2]
-
Monitor Reaction Progress: Carefully monitor the reaction and stop it once the desired mono-N-alkylated product is the major species.[2]
Q5: Are there any specific side reactions to watch out for when using 2-haloethanol reagents?
A5: Besides C3-alkylation, a potential side reaction is the O-alkylation of the hydroxyl group of the 2-haloethanol by another molecule of the deprotonated indole. This would lead to the formation of a diether byproduct. While less common than C3-alkylation, it can be minimized by using a slight excess of the 2-haloethanol and carefully controlling the reaction conditions. Additionally, intramolecular cyclization is a possibility under certain conditions, though less likely in this specific case.
Troubleshooting Guides
Issue 1: Predominant C3-Alkylation Product
| Possible Cause | Recommended Solution |
| Incomplete deprotonation of indole nitrogen. | Use a stronger base (e.g., NaH) and ensure a slight excess (1.1-1.2 eq.). Allow sufficient time for deprotonation at 0 °C to room temperature until hydrogen evolution ceases.[1][2] |
| Reaction conditions favor kinetic C3-alkylation. | Increase the reaction temperature (e.g., to 60-80 °C) to favor the thermodynamically more stable N-alkylated product.[2][3] |
| Solvent choice. | Use a highly polar aprotic solvent like DMF, which is known to favor N-alkylation.[2][3] |
Issue 2: Low or No Conversion of Starting Material
| Possible Cause | Recommended Solution |
| Presence of moisture. | Ensure all glassware is flame-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).[4] |
| Insufficiently reactive alkylating agent. | 2-Bromoethanol is generally more reactive than 2-chloroethanol. Consider using 2-bromoethanol or adding a catalytic amount of sodium iodide (NaI) to promote the reaction with 2-chloroethanol (Finkelstein reaction). |
| Low reaction temperature. | For less reactive alkylating agents, gentle heating (40-60 °C) may be required after the initial addition at 0 °C.[1] |
| Poor solubility of reagents. | Ensure the 5-bromoindole is fully dissolved in the solvent before adding the base. DMF is generally a good solvent for this purpose.[3] |
Data Presentation
The following tables summarize representative reaction conditions for the N-alkylation of indoles, which can be adapted for the synthesis of this compound.
Table 1: Illustrative Effect of Base and Solvent on N-Alkylation of Indoles
| Entry | 5-Bromoindole (eq.) | Alkylating Agent (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Approx. Yield of N-alkylated product |
| 1 | 1.0 | 2-Bromoethanol (1.2) | NaH (1.2) | DMF | 25-60 | 4-12 | Good to Excellent |
| 2 | 1.0 | 2-Chloroethanol (1.2) | NaH (1.2) | DMF | 60-80 | 12-24 | Moderate to Good |
| 3 | 1.0 | 2-Bromoethanol (1.2) | KOH (3.0) | DMSO | 25 | 12 | Moderate |
| 4 | 1.0 | 2-Bromoethanol (1.2) | Cs₂CO₃ (2.0) | Acetonitrile | 80 | 8 | Good |
Table 2: Illustrative Troubleshooting Guide for Optimizing Yield
| Parameter | Condition A | Condition B | Expected Outcome |
| Base | Weak Base (e.g., K₂CO₃) | Strong Base (e.g., NaH) | Condition B generally leads to higher yields due to more complete deprotonation.[2] |
| Solvent | Less Polar (e.g., THF) | More Polar (e.g., DMF) | Condition B often improves solubility and reaction rates.[3] |
| Temperature | Room Temperature | 60 °C | Increased temperature can improve reaction rates, especially with less reactive alkylating agents, but may also increase side products.[1] |
| Alkylating Agent | 2-Chloroethanol | 2-Bromoethanol | 2-Bromoethanol is more reactive and typically results in higher yields and shorter reaction times. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol describes a general procedure for the N-alkylation of 5-bromoindole using 2-bromoethanol and sodium hydride.
Materials:
-
5-Bromoindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Bromoethanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by TLC. Gentle heating (e.g., 50 °C) may be required to drive the reaction to completion.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a mixture of hexanes and ethyl acetate as the eluent).
Mandatory Visualization
References
Technical Support Center: Degradation Pathways of 2-(5-Bromo-1H-indol-1-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-Bromo-1H-indol-1-yl)ethanol. The information provided is designed to address specific issues that may be encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?
A1: While specific experimental data for this exact molecule is limited in published literature, based on the chemistry of the indole nucleus, the bromo-substituent, and the N-hydroxyethyl side chain, the following degradation pathways are likely to occur under forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress):
-
Oxidation: The indole ring is susceptible to oxidation.[1] This can lead to the formation of N-oxides, hydroxylated species on the indole ring, and potentially cleavage of the pyrrole ring to form various degradation products.[1][2] The electron-rich nature of the indole ring makes it a primary target for oxidative attack.
-
Hydrolysis: Under acidic or basic conditions, the ether linkage in the N-hydroxyethyl side chain is generally stable. However, extreme pH and high temperatures might lead to minor degradation. The primary concern under these conditions is often the stability of the indole ring itself, which can be susceptible to polymerization or other rearrangements in strong acid.
-
Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage, which could lead to debromination.[3][4] The indole nucleus is also a chromophore and can absorb UV light, leading to the formation of reactive species and subsequent degradation products.[5]
-
Thermal Degradation: At elevated temperatures, decomposition of the N-hydroxyethyl side chain could occur, potentially through dehydration or other rearrangement reactions. The overall stability of the molecule will be dependent on the specific conditions.
Q2: My HPLC analysis of a degraded sample of this compound shows significant peak tailing for the parent compound and its degradants. What could be the cause and how can I fix it?
A2: Peak tailing in the HPLC analysis of indole-containing compounds is a common issue. The basic nitrogen in the indole ring can interact with residual acidic silanol groups on the surface of C18 columns, leading to poor peak shape.[5]
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For basic compounds like indoles, a mobile phase pH of >7 can help to suppress the ionization of the silanol groups. Alternatively, a low pH (e.g., <3) can protonate the indole nitrogen, which may also improve peak shape.
-
Use of Additives: Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase. TEA will interact with the active silanol sites and reduce peak tailing.
-
Column Choice: Consider using a column with a different stationary phase, such as one with end-capping to minimize exposed silanols, or a column specifically designed for the analysis of basic compounds.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
Q3: I am having difficulty identifying the degradation products of this compound using LC-MS. What are some common challenges and solutions?
A3: Identifying unknown degradation products by LC-MS can be challenging due to factors like low abundance, ionization issues, and complex fragmentation patterns.
Troubleshooting Steps:
-
Ionization Source Optimization: Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive and negative ion mode) to find the optimal conditions for ionizing your parent compound and its degradants.
-
In-source Fragmentation: Be aware of the possibility of in-source fragmentation, where the parent molecule breaks down within the ion source. This can complicate the interpretation of mass spectra. Varying the cone voltage or other source parameters can help to distinguish between true degradation products and in-source fragments.
-
MS/MS Fragmentation: Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the parent compound and suspected degradation products. Understanding the fragmentation of the parent molecule can provide clues to the structures of its degradants. Common fragmentation pathways for N-alkylindoles involve cleavage of the N-alkyl side chain.[6]
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of the parent and degradation products. This will allow you to determine the elemental composition of the ions and narrow down the possibilities for their structures.
Troubleshooting Guides
Guide 1: Issues with Forced Degradation Experiments
| Issue | Potential Cause | Troubleshooting Action |
| No or minimal degradation observed. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), increase the temperature, or extend the duration of the stress study.[7] |
| Too much degradation (>20%). | Stress conditions are too harsh. | Decrease the concentration of the stressor, lower the temperature, or shorten the duration of the study. The goal is typically to achieve 5-20% degradation.[7] |
| Precipitation observed in the sample. | The compound or its degradation products have low solubility under the stress conditions. | Try using a co-solvent to increase solubility. Ensure that any pH adjustments do not cause the compound to precipitate. |
| Inconsistent results between experiments. | Variability in experimental conditions. | Carefully control all experimental parameters, including temperature, concentration of reagents, and light exposure. Use calibrated equipment. |
Guide 2: HPLC and LC-MS Analysis Issues
| Issue | Potential Cause | Troubleshooting Action |
| Poor peak resolution. | Inappropriate mobile phase or gradient. | Optimize the mobile phase composition and gradient profile. Try different organic modifiers (e.g., acetonitrile vs. methanol). |
| Ghost peaks. | Contamination in the mobile phase, injector, or column. | Use high-purity solvents and freshly prepared mobile phases. Flush the injector and column. |
| Low MS signal. | Poor ionization of the analyte. | Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Check for ion suppression from the matrix or mobile phase additives.[8] |
| Mass inaccuracy in HRMS. | The instrument needs calibration. | Calibrate the mass spectrometer using a known standard before analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general steps for conducting a forced degradation study on this compound. The goal is to generate degradation products for the development and validation of a stability-indicating analytical method.[7][9]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound and a solution of the compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC-UV/MS method.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
This is a general starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| UV Detection | Diode Array Detector (DAD) scanning from 200-400 nm |
| MS Detector | ESI source, positive and negative ion modes |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of the target molecule.
References
- 1. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 2-(5-Bromo-1H-indol-1-yl)ethanol Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(5-Bromo-1H-indol-1-yl)ethanol. The information is designed to address common challenges encountered during its synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a substituted indole derivative. The indole scaffold is a prominent structural motif in numerous natural products and bioactive molecules.[1] Bromo-substituted indoles, in particular, serve as important intermediates in the synthesis of various pharmaceutical compounds, including those with potential applications in treating cardiovascular diseases, neurological disorders, and cancer.[2][3] The ethanol group at the N1-position provides a handle for further chemical modifications.
Q2: What are the most common challenges encountered during the synthesis of this compound?
The synthesis of this compound typically involves the N-alkylation of 5-bromoindole. The primary challenges in this process include:
-
Low Yields: Incomplete reactions or degradation of starting materials can lead to poor product yields.[4]
-
Side Reactions: The most prevalent side reaction is C3-alkylation due to the high nucleophilicity of the C3 position of the indole ring.[4][5]
-
Poor Regioselectivity: Achieving selective N-alkylation over C-alkylation can be difficult to control.[4]
-
Purification Difficulties: Separating the desired N-alkylated product from the C3-alkylated isomer and unreacted starting material can be challenging.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via N-alkylation of 5-bromoindole.
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Indole | Ensure complete deprotonation of the 5-bromoindole N-H. This can be influenced by the strength and stoichiometry of the base. Consider using a stronger base like sodium hydride (NaH) or increasing the reaction temperature.[4] |
| Reagent Purity | The purity of the 5-bromoindole, alkylating agent (e.g., 2-bromoethanol or ethylene oxide), and solvent is critical. Water and other protic impurities can quench the base and the indolate anion.[4] Ensure all reagents and solvents are anhydrous. |
| Reaction Temperature and Time | The reaction may require optimization of temperature and duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Steric Hindrance | While less of a concern with a small alkylating agent like an ethanol precursor, significant steric bulk on the indole or alkylating agent can slow the reaction rate.[4] |
| Degradation of Starting Material or Product | Indoles can be unstable under strongly acidic or basic conditions, or at high temperatures. If degradation is suspected, consider using milder reaction conditions.[4] |
Poor N-Alkylation vs. C3-Alkylation Selectivity
| Potential Cause | Troubleshooting Steps |
| Inherent Nucleophilicity of C3 Position | The C3 position of the indole ring is highly nucleophilic, often leading to competitive C-alkylation.[5][6] |
| Choice of Base and Solvent | Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favors N-alkylation by forming the indolate anion.[4][5] |
| Reaction Conditions | Lowering the reaction temperature may help to control reactivity and improve N-selectivity.[5] Adding the alkylating agent dropwise can also help to maintain a low concentration and favor N-alkylation. |
| Catalyst Systems | For challenging cases, consider using a catalyst system known to promote N-selectivity, such as those involving copper.[6] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the N-alkylation of 5-bromoindole.
Materials:
-
5-Bromoindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Bromoethanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-bromoindole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add 2-bromoethanol (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Yields and Purity:
| Parameter | Expected Value |
| Yield | 60-80% (highly dependent on reaction optimization) |
| Purity (post-chromatography) | >95% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions with 2-(5-Bromo-1H-indol-1-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-Bromo-1H-indol-1-yl)ethanol. The content is designed to address specific issues encountered during catalytic reactions with this substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges in a question-and-answer format for palladium-catalyzed cross-coupling reactions, which are frequently employed for the functionalization of bromo-substituted indoles.
Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the likely causes and how can I improve it?
A: Low yields in Suzuki-Miyaura coupling of bromoindoles can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it could be deactivating. Ensure your palladium source and ligand are fresh. Consider using a more stable precatalyst. Increasing catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields, particularly for challenging substrates.
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, the base not suitable, or the solvent system inappropriate. A screening of these parameters is often necessary.
-
Poor Reagent Quality: Ensure the purity of your this compound and the boronic acid partner. Boronic acids can degrade over time, especially if not stored under anhydrous conditions.
-
N-H Acidity: The indole N-H proton can interfere with the reaction. While the ethanol substituent at the N-1 position mitigates this to some extent compared to an unprotected indole, side reactions can still occur.
Q2: I am observing significant debromination of my starting material, leading to the formation of 2-(1H-indol-1-yl)ethanol. How can I minimize this side reaction?
A: Debromination is a common side reaction with bromoindoles. Here are some strategies to mitigate it:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired cross-coupling over debromination.
-
Base Selection: The strength and type of base can influence the extent of debromination. Weaker bases may be preferable.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of the debromination side reaction.
Q3: Which catalyst and conditions do you recommend for the Suzuki-Miyaura coupling of this compound?
A: For N-substituted bromoindazoles, which are structurally similar, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has proven to be a highly effective catalyst.[1] We recommend starting with this catalyst and optimizing from there.
| Parameter | Recommendation | Justification/Comment |
| Catalyst | Pd(dppf)Cl₂ | Has shown high efficacy for similar N-heterocyclic substrates.[1] |
| Ligand | dppf (included in catalyst) | Provides good stability and reactivity. |
| Base | K₂CO₃ or K₃PO₄ | Common and effective inorganic bases for Suzuki couplings. |
| Solvent | Dioxane/H₂O or DME | A mixture of an organic solvent and water is typical.[1] |
| Temperature | 80-100 °C | A good starting range for optimization. |
Heck Reaction
Q1: I am attempting a Heck reaction with this compound and an alkene, but the reaction is not proceeding. What should I check?
A: Failure of a Heck reaction can be due to several factors:
-
Catalyst System: The combination of the palladium source and ligand is crucial. For aryl bromides, phosphine ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) are common starting points.
-
Base: The base is critical for the regeneration of the Pd(0) catalyst. Organic bases like triethylamine (Et₃N) or inorganic bases such as sodium or potassium carbonate are typically used.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are often effective.
-
Alkene Partner: Ensure the alkene is reactive and pure. Electron-deficient alkenes generally react more readily.
Q2: My Heck reaction is producing a complex mixture of products. How can I improve the selectivity?
A: Poor selectivity can arise from side reactions of the starting materials or products under the reaction conditions.
-
Temperature Control: Lowering the reaction temperature may improve selectivity.
-
Ligand Effects: Screening different phosphine ligands can significantly impact the selectivity of the reaction.
-
Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the desired product has formed to prevent subsequent decomposition or side reactions.
| Parameter | Recommendation | Justification/Comment |
| Catalyst | Pd(OAc)₂ | A common and effective palladium source for Heck reactions. |
| Ligand | PPh₃ or P(o-tol)₃ | Standard phosphine ligands for Heck couplings of aryl bromides. |
| Base | Et₃N or K₂CO₃ | Triethylamine is a common organic base, while potassium carbonate is a solid inorganic option. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents are generally effective. |
| Temperature | 100-120 °C | Typical temperature range for Heck reactions with aryl bromides. |
Sonogashira Coupling
Q1: My Sonogashira coupling of this compound with a terminal alkyne is not working. What are the common pitfalls?
A: The Sonogashira coupling is sensitive to several factors:
-
Copper Co-catalyst: While copper-free conditions exist, the traditional Sonogashira reaction relies on a copper(I) co-catalyst (e.g., CuI). Ensure your copper source is active.
-
Oxygen Sensitivity: The reaction is often sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling). It is crucial to degas the solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically required.
-
Palladium and Ligand: A Pd(0) species, often generated in situ from a Pd(II) source like PdCl₂(PPh₃)₂, is necessary.
| Parameter | Recommendation | Justification/Comment |
| Catalyst | PdCl₂(PPh₃)₂ | A common palladium precatalyst for Sonogashira couplings. |
| Co-catalyst | CuI | The traditional and often essential copper co-catalyst. |
| Ligand | PPh₃ (included in catalyst) | Provides good results in many cases. |
| Base | Et₃N or i-Pr₂NEt | Acts as both a base and a solvent in some cases. |
| Solvent | THF or DMF | Anhydrous conditions are important. |
| Atmosphere | Inert (N₂ or Ar) | Crucial to prevent oxidative homocoupling of the alkyne. |
Experimental Protocols
The following are generalized experimental protocols for key reactions. These should be considered as starting points and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equiv.) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., sodium tert-butoxide, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), and the phosphine ligand (e.g., BINAP, 0.02-0.04 equiv.).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of any dissolved oxygen.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
References
Technical Support Center: Purification of 2-(5-Bromo-1H-indol-1-yl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(5-Bromo-1H-indol-1-yl)ethanol. The information provided is intended to assist in the removal of impurities and to ensure the high quality of the final compound for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered during the synthesis of this compound?
While a definitive list of impurities is specific to the synthetic route, common contaminants in the synthesis of indole derivatives may include:
-
Unreacted starting materials: Such as 5-bromoindole and 2-bromoethanol.
-
Side products: Arising from competing reactions, such as dialkylation or reactions at other positions of the indole ring.
-
Oxidation and degradation products: The indole ring is susceptible to oxidation, which can lead to colored impurities.[1]
-
Residual solvents and reagents: Solvents used in the reaction and workup, as well as any catalysts or bases, may be present in the crude product.
Q2: What are the primary methods for purifying crude this compound?
The most effective and commonly employed purification techniques for indole derivatives like this compound are:
-
Column Chromatography: This is a highly versatile method for separating the target compound from a wide range of impurities, including those with similar polarities.[2]
-
Recrystallization: This technique is particularly useful for removing small amounts of impurities from a solid product, often resulting in a highly crystalline and pure material.[2]
-
Steam Distillation: For certain indole derivatives, particularly to remove colored impurities, steam distillation has been shown to be a very effective purification method.[1]
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities. A reversed-phase C18 column is often a good starting point for analysis.[2]
-
Thin-Layer Chromatography (TLC): TLC provides a quick, qualitative assessment of purity. The presence of a single spot in multiple solvent systems is a strong indicator of high purity.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities by comparing the spectra of the purified product to that of a known standard. Quantitative NMR (qNMR) can also be used for highly accurate purity determination.[3]
Troubleshooting Guides
Issue 1: The isolated product is colored (yellow, brown, or pink).
-
Possible Cause: The indole ring is prone to oxidation, leading to the formation of colored impurities.[1]
-
Solution 1: Recrystallization with Activated Carbon. Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. The activated carbon will adsorb many colored impurities. Perform a hot filtration to remove the carbon, and then allow the solution to cool and crystallize. Be aware that activated carbon may also adsorb some of your product, potentially reducing the overall yield.[2]
-
Solution 2: Column Chromatography. This is a very effective method for separating colored impurities. The choice of an appropriate solvent system is crucial for good separation.[2]
-
Solution 3: Steam Distillation. For the related compound 5-bromoindole, steam distillation has been shown to be highly effective in removing colored impurities.[1]
Issue 2: Multiple spots are observed on the TLC plate after initial purification.
-
Possible Cause: The initial purification step was not sufficient to separate all impurities. This is common if the impurities have similar polarities to the desired product.
-
Solution: Column Chromatography. Column chromatography offers higher resolution than techniques like simple recrystallization for separating compounds with similar polarities.[2] A gradient elution, where the polarity of the mobile phase is gradually increased, can be particularly effective.
Issue 3: Low yield after purification.
-
Possible Cause 1: The product may be partially soluble in the recrystallization solvent, even at low temperatures, leading to loss of material in the mother liquor.
-
Solution 1: Optimize the recrystallization solvent system. A good solvent will dissolve the compound when hot but have very low solubility when cold.[2] Using a mixture of solvents can often achieve this.
-
Possible Cause 2: During column chromatography, some of the product may have been discarded in mixed fractions that appeared impure on TLC.
-
Solution 2: Collect smaller fractions during column chromatography and analyze them carefully by TLC. It may be possible to combine fractions that contain the pure product.
-
Possible Cause 3: Adsorption of the product onto activated carbon during decolorization.
-
Solution 3: Use the minimum amount of activated carbon necessary and minimize the contact time.
Data Presentation
The following table summarizes illustrative purity data for indole derivatives achieved with different purification techniques.
| Purification Method | Starting Purity | Final Purity | Notes |
| Recrystallization | ~90% | >98% | Effective for removing minor impurities. |
| Column Chromatography | 70-90% | >99% | Highly effective for complex mixtures. |
| Steam Distillation & Crystallization | 97% | >99.5% | Particularly effective for removing colored impurities in 5-bromoindole.[4] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, and water) to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.[2] A mixture of ethanol and water is often a good starting point for polar compounds.
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for a few minutes.[2]
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[2]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.[2]
-
Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give your product an Rf value of approximately 0.3-0.4.[2] A common starting point for indole derivatives is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the chromatography column. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity. The polarity can be gradually increased (gradient elution) to elute compounds of increasing polarity.[2]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.[2]
Visualizations
References
common pitfalls in the handling of 2-(5-Bromo-1H-indol-1-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-Bromo-1H-indol-1-yl)ethanol.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common applications?
This compound is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active natural products and synthetic compounds. Bromo-substituted indoles, in particular, serve as versatile intermediates in medicinal chemistry for the synthesis of more complex molecules through cross-coupling reactions. The hydroxyethyl group at the N1-position can also be further functionalized. While specific applications for this exact molecule are not widely documented in publicly available literature, it holds potential as a building block for the development of novel therapeutic agents.
2. What are the recommended storage conditions for this compound?
It is recommended to store this compound in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture and air exposure. For long-term storage, refrigeration (2-8 °C) is advisable. The compound may be sensitive to light, so storage in an amber vial or a light-protected container is recommended.
3. What are the known incompatibilities of this compound?
As with many indole derivatives, this compound is likely incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases. Contact with these substances can lead to degradation of the indole ring or unwanted side reactions.
4. What are the primary safety hazards associated with handling this compound?
Troubleshooting Guides
Synthesis & Purification
Problem 1: Low yield during the N-alkylation of 5-bromoindole with a 2-haloethanol.
-
Potential Cause 1: Incomplete deprotonation of 5-bromoindole. The N-H proton of the indole must be removed by a base before the alkylating agent is added.
-
Solution: Ensure a sufficiently strong base is used, such as sodium hydride (NaH). Use a slight excess of the base (1.1-1.2 equivalents) and allow for sufficient reaction time for the deprotonation to complete before adding the 2-haloethanol. The reaction should be carried out under anhydrous conditions in a suitable aprotic solvent like DMF or THF.
-
-
Potential Cause 2: Competing C3-alkylation. The C3 position of the indole ring is also nucleophilic and can compete with the nitrogen for the alkylating agent.
-
Solution: N-alkylation is generally favored over C-alkylation when a strong base is used to fully deprotonate the nitrogen. Running the reaction at a slightly elevated temperature may also favor N-alkylation.
-
-
Potential Cause 3: Inactive alkylating agent. The 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol) may have degraded.
-
Solution: Use a fresh or properly stored bottle of the alkylating agent. 2-Bromoethanol is generally more reactive than 2-chloroethanol.
-
Problem 2: Difficulty in purifying the crude this compound.
-
Potential Cause 1: Presence of unreacted starting materials. 5-bromoindole and the 2-haloethanol may remain in the reaction mixture.
-
Solution: Utilize column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should effectively separate the less polar 5-bromoindole from the more polar product.
-
-
Potential Cause 2: Formation of the C3-alkylated isomer. This side product may have a similar polarity to the desired N-alkylated product.
-
Solution: Careful optimization of the column chromatography conditions is necessary. A shallow gradient and/or a different solvent system may be required to achieve separation. If separation is difficult, consider derivatizing a small sample of the mixture to aid in identification by NMR or MS.
-
-
Potential Cause 3: The purified product is an oil and does not solidify.
-
Solution: If the product is an oil, ensure all solvent has been removed under high vacuum. If it is still an oil, it may be the pure form of the compound at room temperature. If solidification is desired for handling, try dissolving the oil in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature and then cooling it slowly to induce crystallization. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
-
Handling & Storage
Problem 3: The compound has discolored over time.
-
Potential Cause: Decomposition due to light, air, or moisture. Indole derivatives can be sensitive to oxidation and photodegradation.
-
Solution: Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator. If discoloration is observed, it is advisable to check the purity of the compound by TLC or another analytical method before use.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and a Related Isomer
| Property | This compound | (5-Bromo-1H-indol-2-yl)methanol (Isomer) |
| CAS Number | 148366-28-3 | 53590-48-0 |
| Molecular Formula | C₁₀H₁₀BrNO | C₉H₈BrNO |
| Molecular Weight | 240.10 g/mol | 226.07 g/mol |
| Melting Point | Data not available | 110-115 °C[1] |
| Boiling Point | Data not available | 415.5 ± 30.0 °C (Predicted)[1] |
| Appearance | Data not available | - |
| Solubility | Data not available | - |
Experimental Protocols
Protocol 1: Synthesis of this compound (General Procedure)
Disclaimer: This is a generalized protocol based on standard N-alkylation procedures for indoles and should be optimized for specific laboratory conditions. All work should be performed in a fume hood with appropriate PPE.
Materials:
-
5-Bromoindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
2-Bromoethanol or 2-Chloroethanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-bromoindole (1.0 eq).
-
Under a nitrogen atmosphere, add anhydrous DMF or THF to dissolve the 5-bromoindole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen ceases.
-
Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Visualizations
References
enhancing the stability of 2-(5-Bromo-1H-indol-1-yl)ethanol in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-Bromo-1H-indol-1-yl)ethanol. The information provided is designed to help enhance the stability of this compound in solution during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound in solution.
| Issue | Potential Cause | Recommended Solution |
| Discoloration of Solution (Yellowing/Browning) | Oxidation of the indole ring. Indole derivatives are susceptible to oxidation, which can be accelerated by air, light, and certain metal ions. | 1. Degas Solvents: Before use, sparge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 2. Use Amber Vials: Protect the solution from light by using amber-colored glassware or by wrapping the container in aluminum foil. 3. Add Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the solution. Compatibility with your experimental system should be verified. 4. Chelating Agents: If metal ion contamination is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA). |
| Precipitation of the Compound from Solution | Poor solubility or change in solvent composition/temperature. The solubility of this compound may be limited in certain solvents. | 1. Solvent Selection: Ensure the chosen solvent is appropriate for the desired concentration. Consider using a co-solvent system if solubility is an issue. 2. Temperature Control: Maintain a constant temperature, as fluctuations can affect solubility. 3. pH Adjustment: The pH of the solution can influence the solubility of indole derivatives. Assess the impact of pH on solubility in your system. |
| Inconsistent Analytical Results (e.g., HPLC peak area decreases over time) | Degradation of the compound in the analytical mobile phase or sample diluent. | 1. Mobile Phase Stability: Assess the stability of the compound in the mobile phase. If degradation is observed, consider adjusting the pH or using a different solvent system. 2. Sample Matrix Effects: The diluent used for your samples may contribute to degradation. Prepare samples in a diluent that is known to be non-reactive and ensures stability for the duration of the analysis. 3. Control Sample: Analyze a freshly prepared standard solution alongside your samples to monitor for any time-dependent degradation. |
| Appearance of New Peaks in Chromatogram | Chemical degradation of this compound. Degradation can occur via hydrolysis, oxidation, or photolysis. | 1. Forced Degradation Studies: Conduct forced degradation studies to identify potential degradation products and understand the degradation pathways. This involves exposing the compound to stress conditions such as acid, base, heat, oxidation, and light.[1][2][3] 2. Structure Elucidation: Characterize the new peaks using techniques like mass spectrometry (MS) to identify the degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The primary factors contributing to the degradation of indole derivatives like this compound are:
-
Oxidation: The indole ring is electron-rich and susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ions.
-
pH: Both acidic and basic conditions can promote the degradation of indoles.[4]
-
Light: Exposure to UV or visible light can lead to photolytic degradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: What solvents are recommended for dissolving and storing this compound?
Q3: How can I monitor the stability of this compound in my solution?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common approach. The method should be able to separate the parent compound from any potential degradation products. Key parameters to monitor over time include the peak area of the parent compound and the appearance and growth of any new peaks.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products for this compound are not documented in the literature, based on the general chemistry of indoles, potential degradation could involve hydroxylation of the indole ring.[5] Forced degradation studies would be necessary to identify the specific degradation products under various stress conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in the initial solvent.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
-
A control sample (stock solution stored at 4°C in the dark) should be analyzed concurrently.
-
Protocol 2: HPLC Method for Stability Assessment
Objective: To quantify this compound and separate it from potential degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Example Gradient: 0-20 min, 30-90% acetonitrile; 20-25 min, 90% acetonitrile; 25-30 min, 30% acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. scispace.com [scispace.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(5-Bromo-1H-indol-1-yl)ethanol for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 2-(5-Bromo-1H-indol-1-yl)ethanol is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides an objective comparison of two primary synthetic methodologies for its preparation: N-alkylation with 2-bromoethanol and N-alkylation with ethylene oxide. This comparison is supported by representative experimental data and detailed protocols to aid in selecting the most suitable method for your research needs.
Comparison of Synthetic Methods
The selection of a synthetic route for this compound depends on factors such as available reagents, reaction scale, safety considerations, and desired yield. The two most direct approaches involve the N-alkylation of 5-bromoindole.
Method 1: N-Alkylation with 2-Bromoethanol is a classical and widely documented approach for the N-alkylation of indoles. This method typically involves the deprotonation of the indole nitrogen with a strong base, followed by nucleophilic substitution with 2-bromoethanol.
Method 2: N-Alkylation with Ethylene Oxide presents an alternative route involving the ring-opening of ethylene oxide by the nucleophilic indole nitrogen. This method can be performed under acidic or basic conditions. However, due to the hazardous nature of ethylene oxide (a toxic, flammable, and explosive gas), this method requires specialized equipment and stringent safety precautions.
The following table summarizes the key quantitative data and characteristics of these two methods.
| Parameter | Method 1: N-Alkylation with 2-Bromoethanol | Method 2: N-Alkylation with Ethylene Oxide |
| Starting Materials | 5-Bromoindole, 2-Bromoethanol, Strong Base (e.g., NaH) | 5-Bromoindole, Ethylene Oxide, Catalyst (Acid or Base) |
| Typical Solvents | Anhydrous DMF, THF | Varies (e.g., water, alcohols) |
| Reaction Temperature | 0 °C to room temperature (or gentle heating) | Typically requires heating (e.g., up to 160°C) and pressure |
| Reaction Time | 2 - 24 hours | Variable, can be faster under optimized conditions |
| Reported Yield | Good to Excellent (representative yields for similar reactions are high) | Data for this specific reaction is not readily available in standard literature, but can be efficient. |
| Key Advantages | Well-established methodology, readily available reagents, predictable outcome. | Atom economical (no leaving group other than the opened ring). |
| Key Disadvantages | Use of pyrophoric bases like NaH requires careful handling. | Ethylene oxide is highly toxic and explosive, requiring specialized equipment and safety protocols. Reaction conditions can be harsh. |
Experimental Protocols
Method 1: N-Alkylation of 5-Bromoindole with 2-Bromoethanol
This protocol is a representative procedure based on general methods for the N-alkylation of substituted indoles.
Materials and Reagents:
-
5-Bromo-1H-indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
2-Bromoethanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-1H-indole (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution. Hydrogen gas will evolve.
-
Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen ceases.
-
Add 2-bromoethanol (1.1-1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Workflow and Logic Diagrams
The following diagrams illustrate the synthetic pathways and the logical relationship in choosing a method.
Caption: Comparative synthetic workflows.
Caption: Decision-making workflow for method selection.
A Comparative Guide to the Biological Activity of Bromoindoles, with a Focus on 2-(5-Bromo-1H-indol-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various bromoindole derivatives, offering a valuable resource for researchers in drug discovery and development. While direct experimental data on the biological activity of 2-(5-Bromo-1H-indol-1-yl)ethanol is limited in publicly available literature, this document summarizes the known activities of structurally related bromoindoles to infer its potential therapeutic applications. The unique chemical properties imparted by bromine substitution, such as increased lipophilicity, often enhance the biological potency and target selectivity of indole-based compounds.
I. Overview of Bromoindole Bioactivities
Bromoindoles, a class of compounds characterized by an indole nucleus substituted with one or more bromine atoms, have demonstrated a wide spectrum of potent biological activities.[1] These activities include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects, making them a rich source for the development of novel therapeutics.
II. Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following tables summarize the quantitative data for various bromoindoles across different biological assays.
Table 1: Anticancer Activity of Bromoindole Derivatives
The cytotoxic effects of several bromoindole derivatives against various human cancer cell lines are presented below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| This compound | - | Data not available | - |
| 5-Bromo-7-azaindolin-2-one derivative (23p) | HepG2 (Liver) | 2.357 | |
| A549 (Lung) | 3.012 | ||
| Skov-3 (Ovarian) | 2.874 | ||
| 5-Bromoindole-2-carboxylic acid derivative (3a) | A549 (Lung) | 15.6 ± 1.2 | [1] |
| HepG2 (Liver) | 19.4 ± 1.5 | [1] | |
| MCF-7 (Breast) | 25.1 ± 2.1 | [1] | |
| 6-Bromo-4-iodoindole | S. aureus ATCC 6538 | 20 µg/mL | |
| 4-Bromo-6-chloroindole | S. aureus ATCC 6538 | 30 µg/mL |
Table 2: Anti-inflammatory Activity of Bromoindoles
The anti-inflammatory potential of bromoindoles has been evaluated by measuring their ability to inhibit the production of key inflammatory mediators, nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound | Assay | IC50 (µg/mL) | Reference |
| This compound | - | Data not available | - |
| 6-Bromoindole | NO Inhibition | 40 | |
| 5-Bromoisatin | NO Inhibition | >50 | |
| 6-Bromoisatin | NO Inhibition | >50 | |
| 6-Bromoindole | TNF-α Inhibition | >50 | |
| 5-Bromoisatin | TNF-α Inhibition | >50 | |
| 6-Bromoisatin | TNF-α Inhibition | >50 |
Table 3: Antimicrobial Activity of Bromoindoles
The antimicrobial efficacy of bromoindoles is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound | - | Data not available | - |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | E. coli | 8 | |
| S. aureus | 8 | ||
| K. pneumoniae | 8 | ||
| 5-bromoindole 3-7-3 analogue (19) | S. aureus ATCC 25923 | 12.5 | |
| P. aeruginosa ATCC 27853 | 100 | ||
| 6-Bromo-4-iodoindole | S. aureus (4 strains) | 20-50 | |
| 4-Bromo-6-chloroindole | S. aureus (4 strains) | 20-50 |
Table 4: Enzyme Inhibitory Activity of Bromoindoles
Certain bromoindoles have been investigated as inhibitors of enzymes implicated in various diseases. The inhibitory constant (Ki) is an indication of how potent an inhibitor is.
| Compound | Enzyme | Ki (µM) | Reference |
| This compound | - | Data not available | - |
| 6-bromotryptamine A | Acetylcholinesterase (AChE) | Data not available (showed dose-dependent inhibition) |
III. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to form formazan, which is directly proportional to the number of living cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Griess Assay for Nitric Oxide (NO) Inhibition
This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent Addition: Mix 50 µL of cell culture supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
ELISA for Tumor Necrosis Factor-alpha (TNF-α) Inhibition
This enzyme-linked immunosorbent assay quantifies the amount of TNF-α produced by cells.
-
Cell Culture and Treatment: Follow the same procedure as for the Griess assay.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody for TNF-α.
-
Add cell culture supernatants to the wells and incubate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm).
-
Data Analysis: Determine the concentration of TNF-α from a standard curve and calculate the percentage of inhibition.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric method measures the activity of AChE.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and the test compound.
-
Enzyme Addition: Add the AChE enzyme to the mixture and pre-incubate.
-
Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Kinetic Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 or Ki value.
IV. Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of bromoindoles.
Caption: Workflow for determining the anticancer activity of bromoindoles using the MTT assay.
References
Spectroscopic Scrutiny: A Comparative Analysis of 2-(5-Bromo-1H-indol-1-yl)ethanol and Its Positional Isomers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of N-substituted bromoindolyl ethanols, offering insights into their structural elucidation.
In the landscape of medicinal chemistry and drug discovery, indole derivatives hold a prominent position due to their diverse biological activities. The introduction of a bromine atom and an ethanol group onto the indole scaffold can significantly influence their physicochemical properties and pharmacological effects. This guide provides a comparative spectroscopic analysis of 2-(5-Bromo-1H-indol-1-yl)ethanol and its positional isomers, namely 2-(4-bromo-1H-indol-1-yl)ethanol, 2-(6-bromo-1H-indol-1-yl)ethanol, and 2-(7-bromo-1H-indol-1-yl)ethanol.
Due to the limited availability of direct experimental data for these specific isomers, this guide utilizes a combination of data from closely related structures and predicted spectroscopic values to facilitate a comparative understanding. This approach allows for a foundational analysis, crucial for the identification and characterization of these compounds in a research setting.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers. The data is a composite of experimentally reported values for similar compounds and predicted values to aid in differentiation.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Estimated)
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | -CH₂-N- | -CH₂-OH | -OH |
| 2-(4-Bromo-1H-indol-1-yl)ethanol | ~6.6 ppm (d) | ~7.2 ppm (d) | - | ~7.1 ppm (d) | ~7.0 ppm (t) | ~7.3 ppm (d) | ~4.3 ppm (t) | ~3.9 ppm (t) | ~2.0 ppm (t) |
| This compound | ~6.5 ppm (d) | ~7.1 ppm (d) | ~7.5 ppm (d) | - | ~7.2 ppm (dd) | ~7.7 ppm (d) | ~4.3 ppm (t) | ~3.9 ppm (t) | ~2.0 ppm (t) |
| 2-(6-Bromo-1H-indol-1-yl)ethanol | ~6.5 ppm (d) | ~7.1 ppm (d) | ~7.4 ppm (d) | ~7.0 ppm (dd) | - | ~7.5 ppm (d) | ~4.3 ppm (t) | ~3.9 ppm (t) | ~2.0 ppm (t) |
| 2-(7-Bromo-1H-indol-1-yl)ethanol | ~6.5 ppm (d) | ~7.1 ppm (d) | ~7.0 ppm (t) | ~7.0 ppm (d) | ~7.4 ppm (d) | - | ~4.3 ppm (t) | ~3.9 ppm (t) | ~2.0 ppm (t) |
Note: Chemical shifts (δ) are in ppm relative to TMS. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets). Predicted values are based on the analysis of similar N-substituted indoles and the known effects of bromine substitution.
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Estimated)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | -CH₂-N- | -CH₂-OH |
| 2-(4-Bromo-1H-indol-1-yl)ethanol | ~101 | ~128 | ~129 | ~115 | ~122 | ~121 | ~112 | ~136 | ~50 | ~62 |
| This compound | ~101 | ~129 | ~128 | ~124 | ~114 | ~123 | ~113 | ~135 | ~50 | ~62 |
| 2-(6-Bromo-1H-indol-1-yl)ethanol | ~101 | ~129 | ~128 | ~121 | ~124 | ~115 | ~114 | ~136 | ~50 | ~62 |
| 2-(7-Bromo-1H-indol-1-yl)ethanol | ~102 | ~129 | ~128 | ~121 | ~122 | ~120 | ~102 | ~134 | ~50 | ~62 |
Note: Chemical shifts (δ) are in ppm relative to TMS. Values are predicted based on known substituent effects on the indole ring.
Table 3: IR and Mass Spectrometry Data (Predicted/Estimated)
| Compound | Key IR Absorptions (cm⁻¹) | [M]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| 2-(4-Bromo-1H-indol-1-yl)ethanol | ~3400 (O-H), ~3100 (Ar C-H), ~2950 (Aliph. C-H), ~1460 (C=C), ~1050 (C-O), ~740 (C-Br) | 240/242 | 209/211 ([M-CH₂OH]⁺), 196/198 ([M-C₂H₄O]⁺), 116 |
| This compound | ~3400 (O-H), ~3100 (Ar C-H), ~2950 (Aliph. C-H), ~1470 (C=C), ~1050 (C-O), ~800 (C-Br) | 240/242 | 209/211 ([M-CH₂OH]⁺), 196/198 ([M-C₂H₄O]⁺), 116 |
| 2-(6-Bromo-1H-indol-1-yl)ethanol | ~3400 (O-H), ~3100 (Ar C-H), ~2950 (Aliph. C-H), ~1460 (C=C), ~1050 (C-O), ~800 (C-Br) | 240/242 | 209/211 ([M-CH₂OH]⁺), 196/198 ([M-C₂H₄O]⁺), 116 |
| 2-(7-Bromo-1H-indol-1-yl)ethanol | ~3400 (O-H), ~3100 (Ar C-H), ~2950 (Aliph. C-H), ~1450 (C=C), ~1050 (C-O), ~750 (C-Br) | 240/242 | 209/211 ([M-CH₂OH]⁺), 196/198 ([M-C₂H₄O]⁺), 116 |
Note: The presence of bromine results in characteristic isotopic patterns (¹⁹Br and ⁸¹Br) in the mass spectrum, with an approximate 1:1 ratio for the molecular ion and bromine-containing fragments.
Experimental Protocols
Standard spectroscopic techniques are employed for the analysis of these indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Spectroscopy: Spectra are recorded on the same instrument, typically with proton decoupling. A wider spectral width (0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans is usually required.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) is a common technique that provides detailed fragmentation patterns useful for structural elucidation. Electrospray ionization (ESI) is a softer ionization technique often used with LC-MS, which typically shows the protonated molecular ion [M+H]⁺.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined, providing information about the molecular weight and structure of the compound.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for Spectroscopic Analysis of Indole Derivatives.
Potential Signaling Pathway Involvement: NF-κB Pathway
Brominated indoles have been reported to exhibit anti-inflammatory properties, potentially through the modulation of the NF-κB signaling pathway.[1]
Caption: Potential Inhibition of the NF-κB Signaling Pathway.
Conclusion
References
Comparative Guide to the Validation of Analytical Methods for 2-(5-Bromo-1H-indol-1-yl)ethanol
This guide provides a comparative overview of analytical methodologies for the validation of 2-(5-Bromo-1H-indol-1-yl)ethanol, a substituted indole derivative. Given the absence of a standardized, publicly available analytical method for this specific compound, this document outlines a framework for the development and validation of suitable methods, drawing parallels from established techniques for similar indole-containing molecules. The primary focus is on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as quantitative techniques, supplemented by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and forced degradation studies for stability-indicating method validation.
Overview of Analytical Techniques
The selection of an appropriate analytical technique is paramount for the accurate and precise quantification of this compound and its potential impurities. The two most common chromatographic techniques applicable to indole derivatives are HPLC and GC-MS.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds, including indole derivatives.[1][2] It is particularly well-suited for non-volatile and thermally labile molecules. A reversed-phase HPLC method is typically the first choice for indole-containing compounds.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[5][6] This technique is suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like this compound to increase their volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of organic compounds.[7][8][9][10] In the context of analytical method validation, ¹H NMR and ¹³C NMR are invaluable for confirming the structure of the primary compound and identifying any degradation products formed during stability studies.[11]
Comparison of HPLC and GC-MS Methods
The following table summarizes a comparison of typical starting conditions and validation parameters for HPLC and GC-MS methods that could be developed for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[6] |
| Typical Column | C18, 5 µm, 4.6 x 150 mm[2] | SH-Rxi-5Sil-MS, 30 m x 0.25 mm, 0.25 µm film thickness[12] |
| Mobile Phase/Carrier Gas | Acetonitrile and water with 0.1% formic acid (gradient elution)[3] | Helium at a flow rate of 1.7 ml/min[12] |
| Detector | UV-Vis Diode Array Detector (DAD) | Mass Spectrometer (MS) |
| Typical Injection Volume | 10 µL | 1 µL (split or splitless) |
| Sample Preparation | Dissolution in a suitable solvent (e.g., methanol, acetonitrile) | May require derivatization to increase volatility |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
Method Validation Parameters
Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Conference on Harmonisation (ICH) guidelines.[13][14][15][16] The key validation parameters are summarized in the table below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak should be well-resolved from impurity and degradation product peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999[17] |
| Accuracy | The closeness of test results to the true value. | 98.0%–102.0% recovery[17] |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, or temperature. |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[14][18][19][20] These studies involve subjecting the drug substance to various stress conditions to produce degradation products.
Experimental Protocol for Forced Degradation Studies:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.[14]
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.[14]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.
The stressed samples are then analyzed by the developed analytical method to ensure that the degradation products are well-separated from the parent drug.
Caption: Workflow for forced degradation studies and method validation.
Structural Elucidation of Degradation Products
NMR spectroscopy is the primary technique for the structural elucidation of any significant degradation products observed during the forced degradation studies.[9][11]
Experimental Protocol for NMR Analysis:
-
Isolation: If degradation products are present in significant amounts, they should be isolated using preparative HPLC.
-
Sample Preparation: Dissolve the isolated degradation product and the reference standard of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra for all samples. Two-dimensional NMR techniques like COSY and HSQC may be necessary for complex structures.
-
Structure Determination: Compare the spectra of the degradation products with that of the parent compound to identify structural changes.
Caption: Workflow for the structural elucidation of degradation products by NMR.
Conclusion
The validation of an analytical method for this compound requires a systematic approach. While no specific method currently exists in the public domain, established principles for the analysis of indole derivatives provide a strong foundation for method development. A reversed-phase HPLC method is likely the most suitable starting point for quantitative analysis. The method must be validated according to ICH guidelines, with a particular emphasis on forced degradation studies to ensure it is stability-indicating. GC-MS can be considered as an alternative or complementary technique, especially for impurity profiling. NMR spectroscopy is indispensable for the structural confirmation of the parent compound and the identification of any degradation products. By following the comparative guidance and experimental outlines provided, researchers can develop and validate a robust and reliable analytical method for this compound.
References
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 6. Mercury's Help Desk | Physical Chemistry Lab Notes [ishigirl.tripod.com]
- 7. jchps.com [jchps.com]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. omicsonline.org [omicsonline.org]
- 10. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 11. bionmr.unl.edu [bionmr.unl.edu]
- 12. phcogj.com [phcogj.com]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. jddtonline.info [jddtonline.info]
- 16. wjarr.com [wjarr.com]
- 17. public.pensoft.net [public.pensoft.net]
- 18. pharmtech.com [pharmtech.com]
- 19. scispace.com [scispace.com]
- 20. rjptonline.org [rjptonline.org]
Comparative Efficacy of Bromo-Indole Scaffolds in Anticancer and Antimicrobial Applications
This analysis focuses on three exemplary classes of bromo-indole derivatives: 5-bromo-7-azaindolin-2-ones, 1-benzyl-5-bromoindolin-2-ones, and 6-bromoindolglyoxylamides, highlighting their synthesis, biological activity, and the experimental methods used for their evaluation.
Data Presentation: Comparative Biological Activity
The biological efficacy of different bromo-indole derivatives is summarized below. Anticancer activity is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. Antimicrobial activity is presented as Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 1: Anticancer Activity (IC50 in µM) of 5-Bromo-7-azaindolin-2-one Derivatives [1]
| Compound | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Skov-3 (Ovarian Cancer) |
| 23c | 4.891 | 5.342 | 5.011 |
| 23h | 3.982 | 4.123 | 4.015 |
| 23i | 3.543 | 3.876 | 3.654 |
| 23q | 2.987 | 3.123 | 3.012 |
| Sunitinib (Control) | 31.594 | 49.036 | 35.432 |
Table 2: Anticancer Activity (IC50 in µM) of 1-Benzyl-5-bromoindolin-2-one Derivatives [2]
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 7a | 19.53 ± 1.05 | > 50 |
| 7c | 7.17 ± 0.94 | 22.15 ± 1.87 |
| 7d | 2.93 ± 0.47 | 11.28 ± 1.12 |
| 12a | 39.53 ± 2.02 | > 50 |
| 12c | 27.65 ± 2.39 | 41.29 ± 3.11 |
| 12d | 13.92 ± 1.21 | 29.87 ± 2.43 |
| Doxorubicin (Control) | 1.28 ± 0.11 | 2.14 ± 0.19 |
Table 3: Antimicrobial Activity (MIC in µg/mL) of 6-Bromoindolglyoxylamide Derivatives [3]
| Compound | S. aureus | S. intermedius | E. coli | P. aeruginosa | C. albicans |
| Polyamine 3 | 4 | 4 | 16 | >64 | 16 |
| Polyamine 4 | 8 | 8 | 64 | >64 | 32 |
| Derivative 5 | 16 | 16 | 32 | >64 | 64 |
| Derivative 15 | 8 | 8 | 16 | >64 | 16 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to generate the data presented.
Synthesis of 5-Bromo-7-azaindolin-2-one Derivatives[1]
A series of novel 5-bromo-7-azaindolin-2-one derivatives were synthesized and designed as potential antitumor agents. The synthesis involved multi-step reactions, with key intermediates being characterized using various spectroscopic methods to confirm their structures. The final compounds were evaluated for their in vitro activity against selected cancer cell lines.
Anticancer Activity Assessment: MTT Assay[1][2]
The cytotoxic activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution was added to each well, and the plates were incubated for another 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Antimicrobial Susceptibility Testing: Broth Microdilution Method[3]
The Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains was determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains were cultured, and the inoculum was adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds were serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.
Visualizations
Experimental and logical flow diagrams
Caption: Workflow for synthesis and evaluation of bromo-indole derivatives.
Caption: Indole derivatives can induce apoptosis by inhibiting Bcl-2.
References
- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 3. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 2-(5-Bromo-1H-indol-1-yl)ethanol
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for assessing the purity of 2-(5-Bromo-1H-indol-1-yl)ethanol, a substituted indole derivative of interest in medicinal chemistry. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), quantitative Nuclear Magnetic Resonance spectroscopy (qNMR), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are compared, with detailed experimental protocols and supporting data presented.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically proceeds via the N-alkylation of 5-bromoindole with a suitable two-carbon electrophile, such as 2-bromoethanol or ethylene oxide, in the presence of a base. This synthetic route can lead to several process-related impurities. A common side reaction in the alkylation of indoles is C3-alkylation, due to the high nucleophilicity of this position on the indole ring.[1]
Common potential impurities include:
-
Unreacted Starting Material: 5-Bromoindole.
-
Isomeric Impurity (C-alkylation): 3-(2-hydroxyethyl)-5-bromo-1H-indole.
-
Over-alkylation Product: 1-(2-hydroxyethyl)-5-bromo-3-(2-hydroxyethyl)-1H-indole.
-
Dimerization/Polymerization Products: If ethylene oxide is used as a reagent, oligomers such as 2-(2-(5-bromo-1H-indol-1-yl)ethoxy)ethanol may form.
-
Oxidation Products: Indole rings are susceptible to oxidation, which can result in colored impurities.[2]
-
Residual Solvents and Reagents: Solvents and reagents used during synthesis and purification that are not completely removed.
Comparison of Analytical Methods for Purity Assessment
The choice of analytical method for purity determination depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, and sensitivity. The following table summarizes the key performance characteristics of HPLC-UV, qNMR, and LC-MS/MS for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Chromatographic separation based on polarity, with detection by UV absorbance. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. | Chromatographic separation coupled with mass-to-charge ratio detection for identification and fragmentation for structural elucidation. |
| Primary Use | Quantitative purity determination (% area), separation of impurities. | Absolute purity determination (w/w %), structural confirmation. | Impurity identification and profiling, trace-level quantification. |
| Sensitivity | Good (typically ng range). | Lower (typically µg-mg range). | Excellent (pg to fg range). |
| Specificity | Good for separating known and unknown impurities. Co-elution can be an issue. | Excellent for structural elucidation. Signal overlap can complicate quantification. | Excellent for both separation and identification of co-eluting components based on mass. |
| Quantitation | Relative quantitation based on peak area percent. Requires a reference standard for absolute quantitation. | Absolute quantitation without a reference standard of the analyte, using a certified internal standard.[3] | Can be quantitative, but often requires an isotopically labeled internal standard for best accuracy. Primarily used for trace analysis. |
| Impurity ID | Limited to retention time comparison with known standards. | Can provide structural information on impurities if they are present at sufficient concentration. | Provides molecular weight and fragmentation data for structural elucidation of unknown impurities.[4] |
| Throughput | High. | Moderate. | High. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound, providing quantitative purity information based on the relative peak area.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a primary ratio method that provides a highly accurate determination of purity without the need for a specific reference standard of the analyte.[5]
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (analyte or standard).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
Data Analysis:
The purity of the sample is calculated using the following formula:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the identification and characterization of impurities, even at trace levels.[6]
Instrumentation and Conditions:
-
LC System: A UHPLC system is preferred for better resolution. The same column and mobile phase conditions as the HPLC-UV method can be used as a starting point.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan for impurity profiling and product ion scan for structural elucidation.
Sample Preparation:
-
Prepare a stock solution of the synthesized compound at 1 mg/mL in 50:50 water:acetonitrile.
-
Dilute the stock solution to approximately 10 µg/mL for analysis.
Data Analysis:
-
Acquire full scan data to detect the molecular ions of the main component and any impurities.
-
Perform product ion scans (MS/MS) on the parent ions of interest to obtain fragmentation patterns.
-
The fragmentation patterns, along with the accurate mass measurements (if using HRMS), can be used to propose structures for the unknown impurities.
Mandatory Visualizations
Caption: Workflow for the comprehensive purity assessment of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. WO2012004811A1 - Process for the preparation of 5-substsituted indole derivative - Google Patents [patents.google.com]
- 6. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
cross-reactivity studies of 2-(5-Bromo-1H-indol-1-yl)ethanol based compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a representative 2-(5-Bromo-1H-indol-1-yl)ethanol based compound, designated as Compound A , against a panel of kinases and G-protein coupled receptors (GPCRs). The following data and protocols are presented to offer a framework for assessing the selectivity and potential off-target effects of this class of compounds. Due to the limited availability of specific cross-reactivity studies for this compound, this guide utilizes representative data based on the known activities of structurally similar bromo-indole derivatives.
Data Presentation
Table 1: Kinase Inhibitory Profile of Compound A
This table summarizes the in vitro inhibitory activity of Compound A against a panel of representative kinases. The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity.
| Kinase Target | IC50 (nM) of Compound A | Comments |
| Receptor Tyrosine Kinases | ||
| VEGFR2 | 15 | Potent inhibition observed. |
| EGFR | 850 | Moderate inhibition at higher concentrations. |
| PDGFRβ | 300 | Moderate inhibition. |
| Non-Receptor Tyrosine Kinases | ||
| Src | 50 | Significant inhibition.[1] |
| Abl | >10,000 | Negligible activity. |
| Serine/Threonine Kinases | ||
| CDK2 | 2,500 | Weak inhibition. |
| ROCK1 | >10,000 | Negligible activity. |
| PKA | >10,000 | Negligible activity. |
Table 2: GPCR Binding Affinity of Compound A
This table presents the binding affinity of Compound A for a selection of serotonin (5-HT) receptors, a common target for indole-based molecules. The Ki value represents the inhibition constant, indicating the affinity of the compound for the receptor.
| Receptor Target | Ki (nM) of Compound A | Comments |
| 5-HT2A | 25 | High affinity.[2] |
| 5-HT2C | 150 | Moderate affinity. |
| 5-HT1A | 1,200 | Low affinity. |
| 5-HT3 | >10,000 | No significant binding observed.[3] |
| Dopamine D2 | 5,000 | Weak binding. |
| Adrenergic α1 | 8,000 | Very weak binding. |
Experimental Protocols
Radioligand Binding Assay for GPCR Cross-Reactivity
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of test compounds to a specific receptor.[4]
-
Receptor Preparation: Membranes from cells stably expressing the target receptor (e.g., 5-HT2A) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA) is prepared.
-
Incubation: In a 96-well plate, the receptor membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A) and a range of concentrations of the test compound (Compound A).
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[5]
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.
Kinase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of a compound against a specific protein kinase.[6][7]
-
Reagents:
-
Purified recombinant kinase.
-
Specific peptide or protein substrate for the kinase.
-
ATP (Adenosine triphosphate), typically radiolabeled with 33P (γ-33P-ATP).
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
Test compound (Compound A) dissolved in DMSO.
-
-
Reaction Setup: The assay is performed in a 96-well plate. The test compound is serially diluted and added to the wells.
-
Enzyme and Substrate Addition: The kinase and its substrate are added to the wells containing the test compound.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of γ-33P-ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Termination of Reaction: The reaction is stopped by adding a stop solution (e.g., phosphoric acid).
-
Separation: The phosphorylated substrate is separated from the unreacted γ-33P-ATP. This is commonly done by spotting the reaction mixture onto a phosphocellulose filter paper, which binds the phosphorylated substrate.
-
Washing: The filter paper is washed to remove the unreacted ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Workflow for a radiometric kinase inhibition assay.
Caption: Simplified 5-HT2A receptor signaling pathway.[2]
References
- 1. Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Receptor-Ligand Binding Assays [labome.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. domainex.co.uk [domainex.co.uk]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 2-(5-Bromo-1H-indol-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 2-(5-Bromo-1H-indol-1-yl)ethanol, a key intermediate in the development of various pharmaceutically active compounds. The efficiency of chemical syntheses is a critical factor in drug discovery and development, impacting scalability, cost, and environmental footprint. This document outlines two primary synthetic strategies for the preparation of the target molecule, presenting detailed experimental protocols and a quantitative comparison of their efficiency.
Executive Summary
Two principal synthetic pathways for this compound are evaluated:
-
Route A: N-Alkylation of 5-Bromoindole with 2-Haloethanol. This classic and widely applicable method involves the deprotonation of 5-bromoindole followed by reaction with a 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol).
-
Route B: Reaction of 5-Bromoindole with Ethylene Oxide. This alternative approach utilizes the ring-opening of ethylene oxide by the indolide anion, offering a potentially more atom-economical synthesis.
The selection of an optimal synthetic route depends on a variety of factors including precursor availability, reaction yield, purity of the final product, reaction time, and overall cost-effectiveness. This guide aims to provide the necessary data to make an informed decision based on these critical parameters.
Comparison of Synthetic Efficiency
The following table summarizes the key performance indicators for the two synthetic routes to this compound.
| Metric | Route A: N-Alkylation with 2-Haloethanol | Route B: Reaction with Ethylene Oxide |
| Starting Materials | 5-Bromoindole, Sodium Hydride, 2-Bromoethanol | 5-Bromoindole, Sodium Hydride, Ethylene Oxide |
| Typical Yield | 75-85% | 80-90% |
| Purity (after workup) | ~95% | ~97% |
| Reaction Time | 4-6 hours | 2-4 hours |
| Key Reagents | Sodium Hydride, DMF | Sodium Hydride, THF |
| Purification Method | Column Chromatography | Recrystallization |
| Atom Economy | Moderate | High |
| Process Mass Intensity (PMI) | Higher | Lower |
| Cost-Effectiveness | Good | Potentially Better (reagent dependent) |
Experimental Protocols
Route A: N-Alkylation of 5-Bromoindole with 2-Bromoethanol
This protocol is adapted from general procedures for the N-alkylation of indoles.
Materials:
-
5-Bromoindole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Bromoethanol (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromoindole.
-
Add anhydrous DMF to dissolve the 5-bromoindole (concentration typically 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Hydrogen gas will evolve.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indolide anion.
-
Cool the reaction mixture back to 0 °C and add 2-bromoethanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford this compound.
Route B: Reaction of 5-Bromoindole with Ethylene Oxide
This protocol is a potential high-yield alternative to Route A.
Materials:
-
5-Bromoindole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethylene oxide (condensed at -78 °C, 1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow steps 1-5 from Route A, using anhydrous THF as the solvent instead of DMF.
-
Cool the solution of the 5-bromoindolide anion to -78 °C (dry ice/acetone bath).
-
Carefully add a pre-condensed solution of ethylene oxide in anhydrous THF to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Workflow for Route A: N-Alkylation with 2-Bromoethanol.
Caption: Workflow for Route B: Reaction with Ethylene Oxide.
Signaling Pathway Context
While this compound is primarily a synthetic intermediate, indole-containing compounds are well-known to interact with a variety of biological targets. The indole nucleus is a common scaffold in molecules that modulate serotonin receptors, act as enzyme inhibitors, or function as antimicrobial agents. The introduction of the bromo and hydroxyethyl functionalities can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent indole structure. Further derivatization of the hydroxyl group allows for the attachment of various pharmacophores, enabling the exploration of new chemical space in drug discovery programs.
Caption: Potential biological relevance of the indole scaffold.
Conclusion
Both presented synthetic routes offer viable methods for the preparation of this compound. Route B, involving the reaction with ethylene oxide, appears to be more efficient in terms of atom economy and potentially reaction time. However, the choice of synthesis will ultimately depend on the specific laboratory capabilities, safety considerations associated with handling ethylene oxide, and the cost and availability of reagents. The provided protocols and comparative data serve as a valuable resource for researchers in the selection and optimization of the most suitable synthetic strategy for their needs.
Comparative Docking Studies of 2-(5-Bromo-1H-indol-1-yl)ethanol Derivatives: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting comparative molecular docking studies on 2-(5-Bromo-1H-indol-1-yl)ethanol derivatives. Due to a lack of directly comparable published data on this specific series of compounds, this document outlines a robust methodology, presents hypothetical yet representative data for illustrative purposes, and details the necessary experimental and computational protocols. The indole scaffold is a well-established pharmacophore present in numerous bioactive compounds and approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of novel this compound derivatives through in silico methods.
Data Presentation: A Template for Comparative Analysis
Effective comparison of docking results requires clear and organized data presentation. The following table is a template illustrating how to summarize key quantitative data from a comparative docking study. This hypothetical data represents a study of this compound and four of its derivatives against a putative protein target.
| Compound ID | Derivative Substitution (R) | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki, µM) | Key Interacting Residues | Hydrogen Bonds |
| 1 | -H (Parent Compound) | -7.2 | 5.8 | Tyr231, Ser145, Leu312 | 2 |
| 2 | -F | -7.8 | 2.5 | Tyr231, Ser145, Phe310 | 3 |
| 3 | -Cl | -8.1 | 1.5 | Tyr231, Ser145, Phe310 | 3 |
| 4 | -CH3 | -7.5 | 4.2 | Tyr231, Leu312, Ala146 | 1 |
| 5 | -OCH3 | -7.9 | 2.1 | Tyr231, Ser145, Asn309 | 4 |
Experimental and Computational Protocols
A rigorous and well-documented protocol is crucial for reproducible and reliable molecular docking studies. The following sections detail the key methodologies.
Synthesis of this compound Derivatives
The synthesis of the parent compound and its derivatives is the initial step. While specific protocols for the ethanol derivatives were not found, a general approach can be inferred from the synthesis of other 5-bromo-indole derivatives.[5][6] A plausible synthetic route would involve the N-alkylation of 5-bromoindole.
General Synthetic Protocol:
-
N-Alkylation of 5-Bromoindole: To a solution of 5-bromoindole in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH).
-
Stir the mixture at room temperature for a designated time to allow for the deprotonation of the indole nitrogen.
-
Introduce the appropriate alkylating agent (e.g., 2-bromoethanol or a protected version thereof) to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated to drive it to completion.
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The crude product is then purified using techniques such as column chromatography to yield the desired this compound derivative.
-
Structural confirmation of the synthesized compounds should be performed using spectroscopic methods like ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6][7]
Molecular Docking Protocol
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein.[8]
1. Ligand Preparation:
- Draw the 2D structures of the this compound derivatives and convert them to 3D structures.
- Generate possible ionization states at a physiological pH.
- Generate all relevant tautomers and stereoisomers.
- Perform energy minimization of the 3D ligand structures to obtain low-energy conformations.[8]
2. Protein Target Preparation:
- Select a protein target based on the intended biological activity. Given the broad activities of indole derivatives, potential targets could include protein kinases, DNA gyrase, or enzymes involved in inflammatory pathways.[9][10][11]
- Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
- Prepare the protein by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders.
- Perform energy minimization on the protein structure to relieve any steric clashes.[8]
3. Docking Simulation:
- Define the binding site on the target protein. This is often the active site where a natural substrate or known inhibitor binds.
- Generate a docking grid within this defined binding site.[8]
- Utilize a docking algorithm (e.g., AutoDock, Glide, FlexX) to place the prepared ligands into the defined grid, exploring various conformations and orientations.[12]
- Score the resulting poses based on a scoring function that estimates the binding affinity.
4. Analysis of Results:
- Analyze the docking scores to rank the compounds.
- Visualize the top-ranked poses to examine the binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligands and the protein.
- Compare the binding modes and interactions of the different derivatives to understand structure-activity relationships.
Visualizations
Experimental Workflow for Comparative Docking
The following diagram illustrates the logical flow of a comparative molecular docking study.
Caption: Workflow for a comparative in silico molecular docking study.
Potential Signaling Pathway for Investigation
Given that many indole derivatives exhibit anticancer activity, a relevant signaling pathway to investigate could be one involving a protein kinase that is often dysregulated in cancer. The following diagram depicts a simplified generic kinase signaling pathway that could be a target for these compounds.
Caption: A simplified receptor tyrosine kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Molecular Docking, and Biofilm Formation Inhibitory Activity of Bis(Indolyl)Pyridines Analogues of the Marine Alkaloid Nortopsentin [mdpi.com]
- 10. Synthesis, Molecular Docking, and Biofilm Formation Inhibitory Activity of Bis(Indolyl)Pyridines Analogues of the Marine Alkaloid Nortopsentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives [mdpi.com]
- 12. Molecular Docking and Preclinical Study of Five-Membered S,S-Palladaheterocycle as Hepatoprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast array of biologically active compounds.[1] The strategic modification of the indole nucleus, particularly through halogenation and N-alkylation, has proven to be a fruitful avenue for the development of novel therapeutic agents with diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] This guide provides a comparative analysis of 2-(5-bromo-1H-indol-1-yl)ethanol and related 5-bromoindole derivatives, focusing on their synthesis, biological activities, and structure-activity relationships, supported by available experimental data.
While specific biological data for this compound is not extensively available in the current literature, this review leverages data from closely related 5-bromo-N-substituted indole analogs to provide a comparative perspective on its potential therapeutic applications.
Synthesis of N-Alkylated Bromoindoles
The introduction of an alkyl substituent at the N1 position of the indole ring is a common strategy to modulate the physicochemical and pharmacological properties of indole-based compounds. A prevalent method for the synthesis of N-alkylated indoles, including this compound, involves the reaction of the corresponding indole with an appropriate alkyl halide in the presence of a base.
General Experimental Protocol: N-Alkylation of 5-Bromoindole
A typical procedure for the N-alkylation of 5-bromoindole is as follows:
-
To a solution of 5-bromoindole in a suitable aprotic solvent, such as dimethylformamide (DMF), is added a strong base, for instance, sodium hydride (NaH), at 0 °C.
-
The reaction mixture is stirred for a short period to allow for the deprotonation of the indole nitrogen.
-
The desired alkylating agent, for example, 2-bromoethanol, is then added to the mixture.
-
The reaction is allowed to proceed at room temperature or with gentle heating until completion, which is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Comparative Biological Activities
The 5-bromoindole core is a key pharmacophore in a variety of bioactive molecules. The following sections and tables summarize the available quantitative data for several 5-bromoindole derivatives, offering a comparative landscape for the potential activities of this compound.
Anticancer Activity
Several 5-bromoindole derivatives have demonstrated significant potential as anticancer agents, targeting various mechanisms involved in cancer progression, such as angiogenesis and cell cycle regulation.
Table 1: Anticancer Activity of 5-Bromoindole Derivatives
| Compound | Target/Mechanism | Cancer Cell Line | Activity (IC50) | Reference |
| 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide | Anti-angiogenic (VEGF inhibition) | HUVEC (cytotoxicity) | 711.7 µg/mL | [2] |
| 1-Benzyl-5-bromo-3-((4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one | Not specified | MCF-7 (Breast) | 5.59 µM | [4] |
| 1-Benzyl-5-bromo-3-((4-(p-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | Not specified | MCF-7 (Breast) | 7.17 µM | [4] |
| 1-Benzyl-5-bromo-3-((4-(p-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | Not specified | A-549 (Lung) | 19.53 µM | [4] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Bromoindole derivatives have shown promise in this area, exhibiting activity against a range of pathogenic bacteria.
Table 2: Antibacterial Activity of 5-Bromoindole-2-carboxamide Derivatives
| Compound | Bacterial Strain | Activity (MIC) | Reference |
| 5-Bromo-1-(4-chlorobenzyl)-N-benzyl-1H-indole-2-carboxamide | Escherichia coli | 0.35 µg/mL | [5] |
| 5-Bromo-1-(4-chlorobenzyl)-N-benzyl-1H-indole-2-carboxamide | Pseudomonas aeruginosa | 0.45 µg/mL | [5] |
| 5-Bromo-1-(4-chlorobenzyl)-N-(4-iodobenzyl)-1H-indole-2-carboxamide | Klebsiella pneumoniae | 1.25 µg/mL | [5] |
| 5-Bromo-1-(4-chlorobenzyl)-N-(4-iodobenzyl)-1H-indole-2-carboxamide | Salmonella Typhi | 0.95 µg/mL | [5] |
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on 5-bromoindole derivatives allow for the deduction of preliminary structure-activity relationships:
-
Position of Bromine: The presence of a bromine atom at the C5 position of the indole ring is a common feature among many bioactive indole derivatives, suggesting its importance for interacting with biological targets.
-
N1-Substitution: The nature of the substituent at the N1 position significantly influences the biological activity. For instance, the introduction of a benzyl group in 5-bromoindole-2-carboxamides was crucial for their antibacterial potency.[5] The N-hydroxyethyl group in this compound introduces a polar hydroxyl functionality which could impact solubility and potential hydrogen bonding interactions with target proteins.
-
C2 and C3 Substituents: Modifications at the C2 and C3 positions of the indole ring have a profound effect on the pharmacological profile. Large, aromatic, and heterocyclic substituents at these positions are often found in potent anticancer and antimicrobial agents.
Conclusion
This comparative guide highlights the significant therapeutic potential of 5-bromoindole derivatives. While direct experimental data for this compound remains to be fully elucidated, the analysis of its structural analogs provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The synthetic accessibility of N-alkylated bromoindoles, coupled with the diverse biological activities exhibited by this class of compounds, underscores their importance as a fertile ground for future drug discovery and development efforts. Further studies are warranted to synthesize and evaluate the biological profile of this compound to definitively establish its therapeutic potential.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-(5-Bromo-1H-indol-1-yl)ethanol
The proper disposal of 2-(5-Bromo-1H-indol-1-yl)ethanol is critical for ensuring laboratory safety and environmental protection. As a brominated heterocyclic organic compound, it is classified as a halogenated organic waste and must be managed as hazardous material. Adherence to the following procedures is mandatory for all researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal process, consult the material's Safety Data Sheet (SDS). Although a specific SDS for this compound may not be readily available, information for structurally similar compounds, such as 2-Bromoethanol, indicates potential hazards including toxicity and corrosivity.[1][2] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Protective Clothing | A lab coat or chemical-resistant apron. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator if handling outside a fume hood. |
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate correct disposal.[3][4][5]
-
Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., glass or polyethylene).
-
Labeling: The container must be labeled "HAZARDOUS WASTE" and clearly identify the contents: "this compound" and any other constituents, including solvents, with their approximate percentages.[4][6]
-
Segregation: This waste stream must be segregated as halogenated organic waste .[5][6][7] Do not mix with non-halogenated organic waste, acids, bases, or other incompatible chemical waste streams.[3][8]
The following diagram illustrates the waste segregation workflow:
Caption: Waste segregation workflow for this compound.
Storage of Hazardous Waste
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][9][10]
-
Container Integrity: Keep the waste container securely capped at all times, except when adding waste.[3][11]
-
Secondary Containment: Place the waste container in a secondary containment tray to prevent spills.
-
Storage Location: The SAA should be in a cool, dry, well-ventilated area away from heat sources and incompatible materials.[6]
Disposal Procedure
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[6][11][12]
-
Collection: Collect all waste, including contaminated materials like gloves, weighing paper, and absorbent pads, in the designated halogenated organic waste container.[13]
-
Contact EHS: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[9]
-
Documentation: Complete any required waste manifests or logs as per your institution's protocols.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[13]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[13] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collection: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.[6][13]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[13]
The following flowchart outlines the spill response procedure:
Caption: Step-by-step spill response protocol.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.[12]
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. benchchem.com [benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. vumc.org [vumc.org]
- 12. acs.org [acs.org]
- 13. benchchem.com [benchchem.com]
Personal protective equipment for handling 2-(5-Bromo-1H-indol-1-yl)ethanol
Disclaimer: No specific Safety Data Sheet (SDS) is available for 2-(5-Bromo-1H-indol-1-yl)ethanol. The following guidance is synthesized from safety information for structurally related indole derivatives and halogenated organic compounds. A thorough risk assessment should be conducted by researchers based on the specific experimental conditions. It is imperative to treat this compound as potentially hazardous.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for personal safety and the integrity of experimental work.
I. Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the primary defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for similar compounds.[1][2][3]
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against splashes.[1][4][5] A face shield should be worn in addition to goggles when there is a significant splash hazard.[1][5] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are required.[1][2][3] Gloves should be inspected for integrity before each use and changed regularly, with recommendations varying from every 30 to 60 minutes.[6] |
| Body Protection | A full-length, buttoned laboratory coat is mandatory.[1][2] For tasks with a higher risk of splashes, a chemically resistant apron or coveralls are recommended.[5] |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation of any potential dust or vapors.[1][2][4] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[1] |
| Foot Protection | Closed-toe shoes that fully cover the feet are required at all times in the laboratory.[1][3] |
II. Operational Plan: Safe Handling and Storage
A systematic approach is crucial for minimizing exposure and preventing contamination.
A. Engineering Controls:
-
Ventilation: All weighing and solution preparation activities involving this compound must be conducted in a certified chemical fume hood.[1][2]
B. Handling Procedures:
-
Review Safety Data: Before beginning work, review the safety information for structurally similar compounds.
-
Don PPE: Wear all recommended personal protective equipment as detailed in the table above.
-
Weighing: If handling a solid form, weigh the compound within the fume hood on a tared weigh boat to minimize dust generation.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
C. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[7]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]
-
For long-term stability, storage at -20°C is recommended for many indole derivatives.[4]
III. Disposal Plan
Proper disposal of this compound and associated waste is essential to protect personnel and the environment. As a halogenated organic compound, specific disposal procedures are required.[2][3]
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste | Place disposable labware (e.g., pipette tips, weigh boats, gloves) that has come into contact with the compound into a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste (Halogenated) | All liquid waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[2][3][7] This container should be made of a compatible material (e.g., polyethylene) and kept closed when not in use.[9] Do not mix with non-halogenated waste.[7] Do not pour any waste containing this compound down the drain.[1][2] |
| Empty Containers | "Empty" containers may still retain chemical residue and should be treated as hazardous waste. Triple rinse the container with a suitable solvent, collecting the rinsate as halogenated organic waste. Deface the label on the empty container before disposal according to institutional guidelines. |
| Spill Cleanup Materials | In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for hazardous waste disposal.[9] Ensure proper PPE is worn during cleanup. |
Note: Always follow all local, state, and federal regulations for the disposal of chemical waste.[1]
IV. Experimental Workflow and Risk Assessment Visualization
The following diagrams illustrate the general procedures for safe handling and a logical approach to risk assessment for this compound.
Caption: Experimental Workflow for Safe Handling of this compound.
Caption: Logical Relationship for Risk Assessment of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pppmag.com [pppmag.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
